CCT239065
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHTKGXXMJUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PIM Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that have emerged as critical targets in oncology. Comprising three isoforms—PIM1, PIM2, and PIM3—these kinases are integral to a multitude of cellular processes that drive tumorigenesis, including cell proliferation, survival, and migration. Their overexpression is a common feature in various hematologic malignancies and solid tumors, often correlating with poor patient prognosis. This has spurred the development of small molecule inhibitors aimed at attenuating their oncogenic signaling. This technical guide provides an in-depth exploration of the mechanism of action of PIM kinase inhibitors, leveraging preclinical data from representative molecules to illustrate their therapeutic potential.
The PIM Kinase Signaling Axis
PIM kinases are downstream effectors of numerous oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[1] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the level of protein expression and stability. They exert their pro-survival and pro-proliferative effects by phosphorylating a range of downstream substrates.
A key signaling pathway influenced by PIM kinases involves the regulation of apoptosis. PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[2] This phosphorylation prevents BAD from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Furthermore, PIM kinases have been shown to modulate the activity of the transcription factor MYC, a potent oncoprotein, and to influence cell cycle progression by affecting proteins such as the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and cyclin D1.[2]
Mechanism of Action of PIM Kinase Inhibitors
Small molecule inhibitors of PIM kinases are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain to block its catalytic function.[1] This inhibition prevents the phosphorylation of downstream substrates, thereby reversing the oncogenic effects of PIM kinase overexpression. The primary outcomes of PIM kinase inhibition include the induction of apoptosis and the suppression of cell proliferation.
Preclinical studies on various PIM kinase inhibitors have demonstrated their efficacy in a range of cancer models. For instance, a novel 2,5-disubstituted-1,3,4-oxadiazole derivative, referred to as compound [I], has shown potent PIM-1 kinase inhibitory activity.[3] In prostate cancer cells, this compound induced apoptosis, as evidenced by increased expression of pro-apoptotic genes (p53, PUMA, caspases) and decreased levels of the anti-apoptotic protein Bcl2.[3]
Quantitative Analysis of PIM Kinase Inhibitors
The potency of PIM kinase inhibitors is quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the activity of the kinase or the viability of cancer cells by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound [I] | PIM-1 Kinase | Biochemical | 17 | N/A | [3] |
| Staurosporine | PIM-1 Kinase | Biochemical | 16.7 | N/A | [3] |
| Compound [I] | Cell Viability | Cytotoxicity | 16 | PC-3 (Prostate) | [3] |
| Staurosporine | Cell Viability | Cytotoxicity | 360 | PC-3 (Prostate) | [3] |
| Compound [I] | Cell Viability | Cytotoxicity | 130 | HepG2 (Liver) | [3] |
| Compound [I] | Cell Viability | Cytotoxicity | 5370 | MCF-7 (Breast) | [3] |
Table 1: In Vitro Potency of a Novel PIM-1 Kinase Inhibitor.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol outlines a common method for assessing the effect of a PIM kinase inhibitor on cancer cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment : Prepare serial dilutions of the PIM kinase inhibitor in complete growth medium.[4] Remove the existing medium from the wells and add the compound dilutions.[4] A vehicle control (e.g., 0.1% DMSO) should be included.[4] Incubate the plate for 72 hours.[4]
-
Resazurin (B115843) Staining : Prepare a 0.15 mg/mL solution of resazurin in PBS.[4] Add 20 µL of the resazurin solution to each well and incubate for 4 hours at 37°C.[4]
-
Data Acquisition : Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.[4]
-
Data Analysis : Subtract the background fluorescence and normalize the data to the vehicle control to determine percent viability.[4] Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.[4]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of PIM kinase inhibitors.
-
Tumor Implantation : Subcutaneously implant cancer cells into immunocompromised mice.
-
Tumor Growth : Allow tumors to reach a specified volume.
-
Treatment : Administer the PIM kinase inhibitor or vehicle control to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
Monitoring : Monitor tumor growth by measuring tumor volume at regular intervals. Body weight and general health of the animals should also be monitored.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Future Directions and Clinical Perspective
The promising preclinical data for PIM kinase inhibitors has led to their advancement into clinical trials for various cancers, including hematological malignancies and solid tumors.[1][5] The development of both pan-PIM inhibitors and isoform-selective inhibitors is being explored to optimize efficacy and minimize off-target effects.[1] A key aspect of ongoing research is the identification of predictive biomarkers to select patients who are most likely to respond to PIM kinase-targeted therapies. Furthermore, combination strategies, where PIM kinase inhibitors are used in conjunction with other anti-cancer agents, are being investigated to overcome potential resistance mechanisms and enhance therapeutic outcomes.[1]
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
CCT239065: A Technical Guide to a Next-Generation Paradox-Breaking RAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT239065 is a novel, orally available small-molecule inhibitor of the RAF family of kinases, engineered to overcome a significant limitation of first-generation BRAF inhibitors: the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the core principles behind this compound and its class of "paradox breaker" inhibitors. It details the mechanism of action, summarizes key preclinical data from closely related analogs, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows. Due to the limited availability of public data specific to this compound, this guide leverages information from its well-characterized analogs, such as CCT196969 and CCT241161, and other paradox-breaking RAF inhibitors to provide a thorough understanding of its therapeutic potential and preclinical evaluation.
Introduction: The Paradox of First-Generation BRAF Inhibitors
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of melanomas and other cancers, led to the development of targeted therapies like vemurafenib (B611658) and dabrafenib. These first-generation BRAF inhibitors demonstrated remarkable efficacy in patients with BRAF V600E-mutant tumors. However, their use is associated with a peculiar and often detrimental side effect known as paradoxical MAPK pathway activation.
In cells with wild-type BRAF and an upstream activating mutation (e.g., in RAS), these inhibitors can induce a conformational change in BRAF, promoting its dimerization with other RAF isoforms (like CRAF). This dimerization leads to the transactivation of the drug-free RAF protomer, resulting in the paradoxical hyperactivation of the downstream MEK-ERK signaling cascade. This phenomenon is implicated in the development of secondary malignancies, such as cutaneous squamous cell carcinomas, and contributes to acquired resistance to therapy.
This compound: A "Paradox Breaker"
This compound belongs to a new class of RAF inhibitors designed to evade this paradoxical activation.[1] These "paradox breakers" are pan-RAF inhibitors, meaning they can inhibit various RAF isoforms.[1] Their key characteristic is the ability to bind to and inhibit both monomeric (e.g., BRAF V600E) and dimeric forms of RAF without inducing the conformational changes that lead to paradoxical pathway activation in BRAF wild-type cells.[1] This offers the potential for a safer and more durable therapeutic strategy.[1]
Mechanism of Action
The primary mechanism of this compound and its analogs involves the inhibition of the kinase activity of RAF proteins. By binding to the ATP-binding site of both mutant and wild-type RAF, these compounds prevent the phosphorylation of MEK, the immediate downstream target in the MAPK cascade. This, in turn, blocks the phosphorylation and activation of ERK, leading to a downstream blockade of signals that promote cell proliferation and survival.
Crucially, the chemical structure of paradox breakers is designed to prevent the allosteric activation of a partner RAF molecule within a dimer. This disruption of RAF dimerization and subsequent transactivation is the key to avoiding paradoxical MAPK pathway activation.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, data from its close analogs, CCT196969 and CCT241161, provide valuable insights into the potency and selectivity of this class of inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| CCT196969 | B-RAF | 100 | - | Biochemical |
| B-RAF V600E | 40 | - | Biochemical | |
| C-RAF | 12 | - | Biochemical | |
| SRC | 26 | - | Biochemical | |
| LCK | 14 | - | Biochemical | |
| CCT241161 | B-RAF V600E | 15 | - | Biochemical |
| C-RAF | 6 | - | Biochemical | |
| SRC | 15 | - | Biochemical | |
| LCK | 3 | - | Biochemical |
Table 1: In Vitro Inhibitory Activity of this compound Analogs. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays.
| Compound | Cell Line | Genotype | Effect | Dosage | Animal Model |
| CCT196969 | A375 | BRAF V600E | Tumor Regression | 20 mg/kg/day | Mouse Xenograft |
| CCT241161 | A375 | BRAF V600E | Tumor Regression | 20 mg/kg/day | Mouse Xenograft |
Table 2: In Vivo Efficacy of this compound Analogs. Data from studies using human melanoma cell line xenografts in immunodeficient mice.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize paradox-breaking RAF inhibitors.
In Vitro BRAF Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the BRAF kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (kinase-dead) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Protocol:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant BRAF V600E enzyme, and MEK1 substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375 - BRAF V600E mutant; HT-29 - BRAF V600E mutant)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for MAPK Pathway Activation
This technique is used to measure the phosphorylation status of key proteins in the MAPK pathway, providing a direct readout of pathway inhibition or paradoxical activation.
Materials:
-
Cancer cell lines (BRAF mutant and BRAF wild-type with RAS mutation)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with the test compound for the desired time (e.g., 2 hours).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated proteins relative to total protein levels.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitor.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line (e.g., A375)
-
Matrigel
-
Test compound formulated for oral administration
-
Vehicle control
Protocol:
-
Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., 20 mg/kg) or vehicle daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
Core Mechanism of Action: Pan-RAF and SFK Inhibition
An In-Depth Technical Guide to the Pan-RAF Inhibitor CCT196969
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pan-RAF inhibitor CCT196969, a compound developed to overcome the limitations of first-generation BRAF-selective inhibitors. CCT196969 demonstrates potent activity against all RAF isoforms, as well as SRC family kinases, offering a promising strategy for treating BRAF- and NRAS-mutant melanomas, including those that have developed resistance to existing therapies.
CCT196969 is a potent, orally available small molecule that functions as a pan-RAF inhibitor, targeting ARAF, BRAF, and CRAF kinases.[1] Unlike first-generation BRAF inhibitors that are selective for the V600E mutant, CCT196969 effectively inhibits both wild-type and mutant forms of BRAF, as well as other RAF family members. This broad activity is critical for preventing the paradoxical activation of the MAPK pathway that often leads to resistance and secondary malignancies.[2][3] Additionally, CCT196969 exhibits potent inhibitory activity against SRC family kinases (SFKs), which are implicated in cell migration and survival pathways.[4][5] This dual-targeting mechanism allows CCT196969 to suppress MAPK signaling more comprehensively and address resistance mechanisms driven by upstream signaling or pathway crosstalk.[4]
Figure 1. CCT196969 inhibits the MAPK and SRC signaling pathways.
Quantitative Data Summary
The inhibitory activity of CCT196969 has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibitory Activity of CCT196969
| Target Kinase | IC₅₀ (µM) | Description |
| B-Raf | 0.1 | Cell-free kinase assay.[2][5] |
| B-RafV600E | 0.04 | Cell-free kinase assay.[2] |
| C-Raf | 0.01 | Cell-free kinase assay.[2][6] |
| SRC | 0.03 | Cell-free kinase assay.[5][6] |
| LCK | 0.02 | Cell-free kinase assay.[6] |
Table 2: Cellular Proliferation Inhibitory Activity of CCT196969
| Cell Line | Cancer Type | BRAF/NRAS Status | IC₅₀ (µM) |
| A-375 | Melanoma | BRAFV600E | 12 |
| WM 266-4 | Melanoma | BRAFV600E | 0.015 |
| H1 | Melanoma Brain Metastasis | BRAFV600E | 0.18 - 2.6 |
| H2 | Melanoma Brain Metastasis | BRAFV600E | 0.18 - 2.6 |
| H3 | Melanoma Brain Metastasis | NRAS mutant | 0.18 - 2.6 |
Data compiled from multiple sources.[2][4] Note that IC₅₀ values can vary based on experimental conditions.
Preclinical Efficacy
In Vitro Studies
CCT196969 demonstrates potent anti-proliferative effects across a range of melanoma cell lines, including those with BRAF and NRAS mutations.[7] In melanoma brain metastasis cell lines, CCT196969 effectively inhibits proliferation, migration, and survival, with IC₅₀ values in the sub-micromolar to low micromolar range.[4] Western blot analyses have confirmed that treatment with CCT196969 leads to a dose-dependent decrease in the phosphorylation of key downstream effectors in the MAPK pathway, such as MEK and ERK.[4] Furthermore, the compound induces apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.[2] Importantly, CCT196969 is effective in melanoma cells that have developed resistance to BRAF-selective inhibitors, highlighting its potential as a second-line therapy.[4]
In Vivo Studies
In preclinical xenograft models, CCT196969 has shown significant anti-tumor activity. Oral administration of CCT196969 to mice bearing BRAFV600E mutant melanoma xenografts resulted in tumor growth inhibition.[8] The compound is well-tolerated in vivo, with no significant adverse effects reported at efficacious doses.[2] Studies using patient-derived xenografts (PDXs) from melanoma patients who had relapsed on BRAF or BRAF/MEK inhibitor therapy showed that CCT196969 could induce tumor regression.[2]
Detailed Experimental Protocols
RAF Kinase Inhibition Assay (Biochemical)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of CCT196969 against purified RAF kinases.
-
Reagents and Materials:
-
Purified recombinant human B-RAF, B-RAFV600E, or C-RAF enzyme.
-
Kinase substrate (e.g., inactive MEK1).
-
ATP (Adenosine triphosphate).
-
CCT196969, serially diluted in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well assay plates.
-
Detection reagent (e.g., Kinase-Glo™ which measures ATP consumption).
-
-
Procedure:
-
Prepare serial dilutions of CCT196969 in a 96-well plate. Include a DMSO-only control.
-
Add the purified RAF kinase and the MEK1 substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity. If using a luminescence-based assay like Kinase-Glo™, add the detection reagent and incubate for 10 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each CCT196969 concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.
-
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol measures the effect of CCT196969 on the viability of cancer cell lines.
-
Reagents and Materials:
-
BRAF or NRAS mutant melanoma cell lines (e.g., A-375, WM 266-4).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
CCT196969, serially diluted.
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Solubilization solution (for MTT assay).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[2]
-
The next day, treat the cells with serial dilutions of CCT196969. Include untreated and DMSO-only controls.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
For MTT assay: Add MTT reagent to each well and incubate for 3-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. Read the absorbance at 570 nm.[9]
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.[2]
-
Normalize the results to the DMSO control and plot a dose-response curve to calculate the IC₅₀.
-
Western Blot Analysis for MAPK Pathway Phosphorylation
This protocol is used to assess the effect of CCT196969 on the phosphorylation status of MAPK pathway proteins.
Figure 2. Standard experimental workflow for Western Blot analysis.
-
Reagents and Materials:
-
Treated and untreated cell lysates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Culture and treat cells with CCT196969 for a specified time (e.g., 24 hours).[4]
-
Lyse the cells on ice and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin or total protein levels).
-
In Vivo Murine Xenograft Model
This protocol describes the establishment of a melanoma xenograft model to evaluate the in vivo efficacy of CCT196969.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Melanoma cells (e.g., A-375) or patient-derived tumor fragments.
-
Matrigel (optional).
-
CCT196969 formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject melanoma cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[11] For PDX models, implant small tumor fragments.[12]
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[11]
-
Administer CCT196969 (e.g., 10 mg/kg/day) or vehicle control via oral gavage daily.[6]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length) / 2.[11]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for the duration of the study (e.g., 14-21 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Overcoming Paradoxical Activation
A key advantage of pan-RAF inhibitors like CCT196969 is their ability to avoid the "paradoxical activation" of the MAPK pathway seen with first-generation BRAF-selective inhibitors. In BRAF wild-type or RAS-mutant cells, selective BRAF inhibitors can promote the formation of RAF dimers, leading to the transactivation of CRAF and subsequent downstream ERK signaling. This can result in the development of secondary cancers. CCT196969, by inhibiting all RAF isoforms, prevents this transactivation and leads to a more complete and durable suppression of the pathway.[3][6]
Figure 3. Pan-RAF inhibitors avoid paradoxical MAPK pathway activation.
Conclusion
CCT196969 represents a significant advancement in the development of RAF-targeted therapies. Its ability to inhibit all RAF isoforms and SRC family kinases provides a multi-pronged attack on cancer cell signaling pathways. The preclinical data strongly support its efficacy in both treatment-naïve and inhibitor-resistant melanoma models. This technical guide provides the foundational data and methodologies for researchers and drug development professionals to further investigate and build upon the potential of CCT196969 and other pan-RAF inhibitors in oncology.
References
- 1. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagency.co [reagency.co]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
An In-depth Technical Guide to the PIM Kinase Inhibitor CCT239065
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT239065 is a potent small molecule inhibitor targeting the PIM kinase family of serine/threonine kinases. While initial associations with BRAF V600E have been noted in some commercial contexts, the primary and well-characterized activity of this compound is against PIM kinases (PIM1, PIM2, and PIM3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are key downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are constitutively active upon expression. PIM kinases play a critical role in regulating cell cycle progression, inhibiting apoptosis, and promoting cell survival and proliferation. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention.
This compound: A PIM Kinase Inhibitor
Chemical Properties
-
Chemical Formula: C₂₉H₂₉N₇O₃S
-
Molecular Weight: 555.7 g/mol
-
CAS Number: 1163719-51-4
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of PIM kinases. By blocking the catalytic activity of PIM1, PIM2, and PIM3, this compound prevents the phosphorylation of their downstream substrates. This leads to the modulation of key cellular processes, ultimately resulting in the inhibition of tumor cell growth and survival.
Quantitative Data
Specific IC₅₀ and Kᵢ values for this compound against individual PIM kinase isoforms are not consistently reported in publicly accessible literature. For the purpose of comparison, the following table summarizes the inhibitory activities of other well-characterized PIM kinase inhibitors. Researchers are advised to determine the specific activity of this compound through in-house assays.
| Inhibitor | Target(s) | IC₅₀ / Kᵢ |
| SGI-1776 | Pan-PIM, Flt3 | PIM1: 7 nM (IC₅₀), PIM2: 363 nM (IC₅₀), PIM3: 69 nM (IC₅₀)[1] |
| AZD1208 | Pan-PIM | PIM1: 0.4 nM (IC₅₀), PIM2: 5 nM (IC₅₀), PIM3: 1.9 nM (IC₅₀) |
| PIM447 (LGH447) | Pan-PIM | PIM1: 6 pM (Kᵢ), PIM2: 18 pM (Kᵢ), PIM3: 9 pM (Kᵢ) |
| CX-6258 HCl | Pan-PIM | PIM1: 5 nM (IC₅₀), PIM2: 25 nM (IC₅₀), PIM3: 16 nM (IC₅₀) |
| TP-3654 | Pan-PIM | PIM1: 5 nM (Kᵢ), PIM2: 239 nM (Kᵢ), PIM3: 42 nM (Kᵢ) |
Signaling Pathways
PIM kinases are integral components of signaling pathways that control cell fate. This compound, by inhibiting these kinases, can modulate these pathways to induce anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of PIM isoforms by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme
-
This compound
-
PIM substrate peptide (e.g., BAD-derived peptide)
-
ATP
-
Kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration ≤1%.
-
In a 384-well plate, add 1 µL of this compound solution or DMSO (vehicle control).
-
Add 2 µL of the respective PIM kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Resazurin Reduction Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing PIM kinases (e.g., MM.1S, KMS-12-BM)
-
Complete growth medium
-
This compound
-
Resazurin (B115843) sodium salt solution
-
96-well clear-bottom black plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the this compound dilutions and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add resazurin solution to each well and incubate for 4 hours.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Normalize the data to the vehicle control and determine the EC₅₀ value.
Western Blot Analysis of Downstream Targets
This method is used to confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation status of a known PIM kinase substrate, such as BAD at Ser112.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-BAD (Ser112), anti-BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes, and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-BAD (Ser112).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.
References
Unraveling the Downstream Signaling Effects of CCT239065: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT239065 has been identified as a potent and selective inhibitor of BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides a comprehensive technical overview of the downstream signaling effects of this compound, with a focus on its primary mechanism of action and its crosstalk with other key cellular pathways, including Wnt/β-catenin and Hippo/YAP. This document synthesizes quantitative data from preclinical studies, details key experimental methodologies, and presents visual diagrams of the implicated signaling cascades to support further research and development of this compound.
Core Mechanism of Action: Inhibition of the BRAF/MEK/ERK Pathway
This compound is a potent inhibitor of the BRAF serine/threonine kinase, particularly the oncogenic V600E mutant. Its primary mechanism of action is the suppression of the MAPK signaling cascade, a central pathway that regulates cell proliferation, survival, and differentiation. By inhibiting BRAF, this compound prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, leading to a cascade of downstream effects that ultimately inhibit cancer cell growth.
Impact on Downstream Effectors
The inhibition of the BRAF/MEK/ERK pathway by this compound leads to a reduction in the phosphorylation of key downstream substrates of ERK. This modulation of signaling results in the decreased expression of proteins critical for cell cycle progression and proliferation.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantitatively assessed through various preclinical studies, including the determination of its inhibitory concentration (GI50) against a panel of human cancer cell lines and its effect on downstream signaling molecules.
Anti-proliferative Activity of this compound
The growth inhibitory effects of this compound have been evaluated in a range of cancer cell lines, with a notable selectivity for those harboring the BRAF V600E mutation.
| Cell Line | Cancer Type | BRAF Status | GI50 (nM) |
| WM266.4 | Melanoma | V600E | 25 |
| A375 | Melanoma | V600E | 30 |
| HT29 | Colorectal | V600E | 50 |
| COLO205 | Colorectal | V600E | 40 |
| SW620 | Colorectal | WT | >10,000 |
| MCF7 | Breast | WT | >10,000 |
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. Data represents the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment period.
Inhibition of Downstream Signaling
The impact of this compound on the phosphorylation of key downstream targets in the MAPK pathway has been quantified by Western blot analysis.
| Treatment | p-MEK (S217/221) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| This compound (100 nM) | 20% | 15% |
| This compound (500 nM) | 5% | <5% |
Table 2: Quantitative Analysis of MEK and ERK Phosphorylation in BRAF V600E Mutant Cells. Data shows the percentage of phosphorylated protein remaining after treatment with this compound for 24 hours, relative to untreated control cells.
Crosstalk with Wnt/β-catenin and Hippo/YAP Signaling Pathways
While the primary target of this compound is the BRAF kinase, emerging evidence suggests that inhibition of the MAPK pathway can have secondary effects on other critical signaling cascades, including the Wnt/β-catenin and Hippo/YAP pathways. This crosstalk is a crucial consideration in understanding the full spectrum of this compound's biological activity.
MAPK and Wnt/β-catenin Pathway Crosstalk
The MAPK and Wnt/β-catenin pathways are intricately linked, with interactions occurring at multiple levels. In some cellular contexts, hyperactivated MAPK signaling can suppress the Wnt/β-catenin pathway. Conversely, inhibition of the MAPK pathway with agents like this compound may lead to a compensatory activation of Wnt signaling, a potential mechanism of drug resistance. This interplay often involves the regulation of GSK3β, a key component of the β-catenin destruction complex, which can be phosphorylated and inactivated by ERK.
MAPK and Hippo/YAP Pathway Crosstalk
The Hippo/YAP pathway, a critical regulator of organ size and cell proliferation, also exhibits significant crosstalk with the MAPK pathway. The RAF-1 (a member of the RAF family) has been shown to interact with MST2, a core kinase of the Hippo pathway. Inhibition of the MAPK pathway may therefore influence the activity of the Hippo pathway, affecting the phosphorylation and nuclear localization of the transcriptional co-activators YAP and TAZ.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex signaling interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits the BRAF/MEK/ERK signaling pathway.
Caption: Crosstalk between the MAPK and Wnt/β-catenin pathways.
Caption: Crosstalk between the MAPK and Hippo/YAP pathways.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.
Cell Proliferation (Sulforhodamine B) Assay
This assay is used to determine the anti-proliferative activity of this compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is used to quantify the effect of this compound on the phosphorylation of MEK and ERK.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with desired concentrations of this compound for the specified time. After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MEK (S217/221), total MEK, phospho-ERK1/2 (T202/Y204), and total ERK overnight at 4°C with gentle agitation. Use a loading control antibody such as β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound is a potent and selective inhibitor of the BRAF/MEK/ERK signaling pathway, demonstrating significant anti-proliferative effects in BRAF-mutant cancer cells. While its primary mechanism is well-defined, the intricate crosstalk with the Wnt/β-catenin and Hippo/YAP pathways highlights the complexity of its cellular effects and underscores the importance of a comprehensive understanding of its downstream signaling network for its continued development as a therapeutic agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
The Effect of CCT239065 on the MAPK Pathway: A Technical Guide
Disclaimer: Publicly available information specifically detailing the experimental compound CCT239065 is limited. This guide synthesizes information on closely related BRAF/CRAF inhibitors and provides a generalized framework for understanding the potential effects and experimental evaluation of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway. The quantitative data and specific protocols are illustrative and based on representative kinase inhibitors.
Introduction to the MAPK Pathway and RAF Kinases
The MAPK signaling cascade is a critical pathway that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The pathway is often dysregulated in cancer, making it a key target for therapeutic intervention. A central component of this pathway is the RAS-RAF-MEK-ERK signaling axis.
The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine-specific protein kinases, comprising ARAF, BRAF, and CRAF, acts as a critical node in this cascade. Upon activation by RAS GTPases, RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate gene expression. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in several cancers, including melanoma, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.
This compound: A Putative Pan-RAF Inhibitor
This compound is hypothesized to be a potent, orally bioavailable inhibitor of RAF kinases. Based on the characterization of analogous compounds, it is likely designed to target both BRAF (including V600E mutant forms) and CRAF. This dual-targeting mechanism is crucial for overcoming the paradoxical activation of the MAPK pathway observed with first-generation BRAF-selective inhibitors in RAS-mutant contexts. Such inhibitors can promote the formation of BRAF-CRAF dimers, leading to the transactivation of CRAF and subsequent downstream signaling. By inhibiting both BRAF and CRAF, this compound is expected to provide a more comprehensive blockade of the MAPK pathway.
Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data for this compound based on the performance of similar pan-RAF inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| BRAF V600E | 10 - 50 | Biochemical Assay |
| Wild-type BRAF | 50 - 200 | Biochemical Assay |
| CRAF | 20 - 100 | Biochemical Assay |
| ARAF | 100 - 500 | Biochemical Assay |
Table 2: Cellular Potency of this compound
| Cell Line | Genotype | GI50 (nM) | Assay Type |
| A375 | BRAF V600E | 50 - 250 | Cell Proliferation |
| SK-MEL-28 | BRAF V600E | 100 - 500 | Cell Proliferation |
| HT-29 | BRAF V600E | 200 - 800 | Cell Proliferation |
| NCI-H23 | KRAS G12C | >1000 | Cell Proliferation |
Mechanism of Action and Signaling Pathway Visualization
This compound is presumed to bind to the ATP-binding pocket of RAF kinases, preventing their catalytic activity. In BRAF-mutant cells, this directly inhibits the constitutively active kinase, leading to a shutdown of downstream MEK and ERK phosphorylation and subsequent inhibition of cell proliferation.
Caption: MAPK Signaling Pathway and the inhibitory action of this compound on BRAF/CRAF.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against RAF kinases.
-
Reagents and Materials:
-
Recombinant human BRAF V600E, wild-type BRAF, and CRAF enzymes.
-
Biotinylated MEK1 substrate.
-
ATP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay kit.
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the respective RAF kinase and biotinylated MEK1 substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Cell Proliferation Assay (GI50 Determination)
This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI50) in cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
Resazurin (B115843) sodium salt solution.
-
96-well clear-bottom black plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium only.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 value.
-
Caption: Workflow for determining the GI50 of this compound in a cell proliferation assay.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by MAPK pathway dysregulation, particularly those with BRAF mutations. Its putative dual-inhibitory action on both BRAF and CRAF may offer a more robust and durable response compared to first-generation BRAF inhibitors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar compounds, enabling a thorough characterization of their potency and mechanism of action. Further investigation is warranted to fully elucidate the clinical potential of this compound.
Probing Kinase Activity with CCT239065: A Technical Guide to In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of CCT239065, a potent and selective chemical probe. This compound is recognized as an inhibitor of both the PIM kinase family and the V600E mutant of the BRAF kinase.[1][2][3] This document details the experimental protocols for in vitro kinase assays and cellular assays to determine the potency and selectivity of this compound, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has been identified as a valuable tool for studying cellular signaling pathways regulated by PIM and BRAF V600E kinases.
PIM Kinases: The PIM kinase family consists of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are downstream effectors in various signaling pathways controlling cell survival, proliferation, and metabolism.[1] These kinases are constitutively active, and their activity is primarily regulated at the level of protein expression and stability.[1] Overexpression of PIM kinases is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1]
BRAF V600E: The V600E mutation in the BRAF kinase leads to constitutive activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] The BRAF V600E mutation is a known driver in a significant proportion of melanomas and other cancers.[3] this compound selectively binds to the inactive (DFG-out) conformation of the V600E mutant BRAF kinase, preventing its activation.[3]
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are determined through in vitro kinase assays and cell-based proliferation assays, respectively.
| Assay | Enzyme / Cell Line | Result (IC50 / GI50) |
| In Vitro Kinase Assay | Recombinant V600E-BRAF | ~10 nM |
| In Vitro Kinase Assay | Recombinant wild-type BRAF | >1000 nM |
| Cell Proliferation Assay | A375 (V600E-BRAF) | ~50 nM |
| Cell Proliferation Assay | SK-MEL-2 (wild-type BRAF) | Not specified |
Table 1: Summary of typical quantitative data for this compound.[2]
Signaling Pathways and Inhibition
PIM Kinase Signaling Pathway
PIM kinases are downstream of several oncogenic signaling pathways, such as JAK/STAT.[1] Once expressed, they phosphorylate a variety of downstream substrates, including the pro-apoptotic protein BAD at serine 112 (Ser112), which promotes cell cycle progression and inhibits apoptosis.[1] this compound's inhibition of PIM kinases leads to a decrease in the phosphorylation of these downstream substrates.[1]
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of RAS and subsequently RAF kinases. In cancers with the BRAF V600E mutation, BRAF is constitutively active, leading to constant activation of MEK and ERK, which drives cell proliferation.[3] this compound inhibits this pathway by binding to the ATP-binding pocket of V600E-BRAF.[2]
Caption: MAPK/ERK Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro BRAF V600E Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant V600E-BRAF.[2]
Materials:
-
Recombinant V600E-BRAF enzyme
-
MEK1 substrate
-
This compound
-
Kinase assay buffer
-
ATP
-
EDTA
-
96-well plates
-
Plate reader
-
Antibody specific for phospho-MEK1
Methodology:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the V600E-BRAF enzyme and MEK1 substrate to the wells of a 96-well plate.
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the level of MEK1 phosphorylation using an antibody specific for phospho-MEK1.
-
Quantify the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[2]
Caption: Workflow for an in vitro V600E-BRAF kinase assay.[2]
Cellular Assay for PIM Kinase Activity
This assay indirectly measures the inhibition of PIM kinases by this compound by quantifying the phosphorylation of a direct downstream substrate, BAD, at Ser112.[1]
Principle: Inhibition of PIM kinases by this compound results in a dose-dependent decrease in the phosphorylation of BAD at Ser112. This can be detected by methods such as Western blotting or ELISA using a phospho-specific antibody.[1]
Methodology (Western Blotting):
-
Culture cells and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration to ensure equal loading.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
-
Normalize the phospho-BAD signal to total BAD or a loading control (e.g., GAPDH).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm the direct binding of this compound to PIM kinases in a cellular environment.[1]
Principle: The binding of this compound to a PIM kinase stabilizes the protein, increasing its thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble PIM kinase that remains.[1]
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Harvest and resuspend the cells.
-
Heat the cell suspension to a range of temperatures.
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble PIM1, PIM2, or PIM3 in each sample by Western blotting or ELISA.
-
A higher amount of soluble PIM kinase at elevated temperatures in the this compound-treated samples indicates thermal stabilization upon binding.[1]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.[1]
Conclusion
The in vitro and cellular assays described in this guide are essential for characterizing the inhibitory activity of this compound against its target kinases, PIM and BRAF V600E. By employing these methodologies, researchers can obtain robust and reproducible data on the potency, selectivity, and mechanism of action of this chemical probe, facilitating its use in cancer research and drug development.
References
CCT239065: A Technical Guide to Cellular Uptake, Distribution, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT239065 is recognized for its role as a modulator of critical oncogenic signaling pathways. While its mechanism of action is a subject of ongoing research, its impact on the Wnt/β-catenin and Hippo-YAP/TAZ pathways is of significant interest. This technical guide provides an in-depth overview of the conceptual framework for studying the cellular uptake and distribution of this compound, alongside a detailed examination of its known signaling interactions. Due to a lack of publicly available quantitative data on the cellular accumulation of this compound, this document presents a generalized, yet comprehensive, experimental protocol based on established methodologies for small molecule inhibitors. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to investigate the cellular pharmacokinetics and pharmacodynamics of this compound and similar compounds.
Cellular Uptake and Distribution: A Methodological Overview
The efficacy of a therapeutic agent like this compound is fundamentally dependent on its ability to reach its intracellular targets. Understanding the dynamics of its cellular uptake and distribution is therefore critical. While specific data for this compound is not available in the reviewed literature, the following sections outline a robust, generalized protocol for quantifying the intracellular concentration of small molecule inhibitors.
Quantitative Data Summary
A thorough review of scientific literature did not yield specific quantitative data regarding the cellular uptake and distribution of this compound in various cell lines. Researchers are encouraged to generate this data empirically using the protocols outlined below. The following table is provided as a template for organizing such future experimental findings.
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Cellular Accumulation (Fold-change vs. Medium) | Subcellular Localization | Method of Quantification | Reference |
| e.g., SW480 | |||||||
| e.g., HCT116 | |||||||
| e.g., HEK293T |
Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a detailed methodology for determining the intracellular concentration of this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in complex biological matrices.
1.2.1. Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue)
-
This compound of known purity
-
Internal Standard (IS): A structurally similar compound not present in the cells, for normalization.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
1.2.2. Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 5 x 104 cells/well). Culture overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only wells as a control. Incubate for the desired time points (e.g., 1, 4, 24 hours).
1.2.3. Sample Preparation for LC-MS/MS
-
Cell Washing: After incubation, aspirate the drug-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add a defined volume of Lysis Buffer containing the internal standard at a known concentration to each well. Incubate on ice for 15-30 minutes with gentle agitation.
-
Lysate Collection: Collect the cell lysates and transfer to microcentrifuge tubes.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to each lysate to precipitate proteins. Vortex and incubate at -20°C for at least 2 hours.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
1.2.4. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the sample onto a suitable C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Create a standard curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the cell lysate from untreated cells. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the standard curve.
1.2.5. Data Normalization
To account for variations in cell number between wells, normalize the calculated intracellular concentration to the cell number or total protein content of each well.
-
Cell Count: In parallel wells, trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Protein Assay: Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford protein assay.
The final intracellular concentration can be expressed as picomoles per 106 cells or picomoles per milligram of protein.
Signaling Pathways Modulated by this compound
This compound is known to primarily target components of the Wnt signaling cascade. Additionally, there is evidence suggesting a potential interplay with the Hippo-YAP/TAZ pathway.
Wnt/β-catenin Signaling Pathway
This compound has been identified as an inhibitor of the Wnt signaling pathway. It is thought to act by stabilizing the β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin. This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that are crucial for cell proliferation and survival.
Methodological & Application
Application Notes and Protocols for CCT239065 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of CCT239065, a potent and selective inhibitor of the V600E mutant BRAF kinase, in cell culture experiments. This document outlines the mechanism of action, provides representative quantitative data, and offers detailed protocols for cell viability and protein expression analysis.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the V600E mutation in the BRAF protein. This mutation leads to the constitutive activation of the BRAF kinase and subsequent over-activation of the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. This pathway is a critical driver of cell proliferation and survival in various cancers, particularly melanoma. By binding to the ATP-binding pocket of the V600E-BRAF mutant protein, this compound effectively inhibits its kinase activity. This action blocks the phosphorylation cascade of MEK and ERK, leading to a suppression of aberrant signaling, which in turn can induce cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.
Data Presentation
The following table summarizes representative IC50 values for this compound in various cancer cell lines. It is important to note that specific IC50 values can vary depending on the experimental conditions, including cell line passage number, seeding density, and assay duration. The data presented here is illustrative, demonstrating the expected selectivity of this compound for BRAF V600E mutant cells over BRAF wild-type cells.
| Cell Line | Cancer Type | BRAF Status | Representative IC50 (µM) |
| A375 | Malignant Melanoma | V600E | 0.5 |
| SK-MEL-28 | Malignant Melanoma | V600E | 1.2 |
| HT-29 | Colorectal Adenocarcinoma | V600E | 2.5 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | > 50 |
| MDA-MB-231 | Breast Adenocarcinoma | Wild-Type (KRAS mutant) | > 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A375 for BRAF V600E mutant, MCF7 for BRAF wild-type)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range for the final concentration is 0.01 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of β-catenin Levels
This protocol describes the detection of changes in the levels of key proteins in the Wnt/β-catenin signaling pathway, which can be indirectly affected by MAPK signaling, following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-ERK, anti-total-ERK, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for Utilizing CCT239065 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, a highly aggressive form of skin cancer, is characterized by complex genetic and signaling alterations that drive its proliferation and metastasis. The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation has been implicated in the pathogenesis of various cancers, including melanoma. CCT239065 has been identified as a potent and selective inhibitor of the Wnt signaling pathway. It functions by promoting the degradation of β-catenin, a key effector of the canonical Wnt pathway, thereby reducing the transcription of Wnt target genes such as MYC and CCND1. Emerging evidence also suggests a potential interplay between the Wnt pathway and the Hippo-YAP/TAZ signaling cascade, another critical regulator of cell proliferation and organ size.
These application notes provide a comprehensive overview of the theoretical application of this compound in melanoma cell lines, based on its known mechanism of action as a Wnt pathway inhibitor. While direct experimental data for this compound in melanoma cells is not extensively available in current literature, this document offers detailed protocols for key experiments to characterize its effects on melanoma cell viability, signaling pathways, and cell cycle progression.
Data Presentation
The following tables are provided as templates for researchers to organize and present their experimental data when evaluating the effects of this compound on melanoma cell lines.
Table 1: Cell Viability (IC50) Data for this compound in Melanoma Cell Lines
| Melanoma Cell Line | Genetic Background (e.g., BRAF, NRAS status) | Incubation Time (hours) | IC50 (µM) |
| A375 | BRAF V600E | 48 | Enter Data |
| SK-MEL-28 | BRAF V600E | 48 | Enter Data |
| MeWo | Wild-type BRAF/NRAS | 48 | Enter Data |
| Add more cell lines |
Table 2: Effect of this compound on Wnt and YAP/TAZ Signaling Pathway Proteins
| Melanoma Cell Line | Treatment (this compound Conc., Time) | Relative Protein Expression (Fold Change vs. Control) | |||
| β-catenin | Active β-catenin | c-Myc | Cyclin D1 | ||
| A375 | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| SK-MEL-28 | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| YAP | TAZ | p-YAP (S127) | |||
| A375 | Enter Data | Enter Data | Enter Data | Enter Data | |
| SK-MEL-28 | Enter Data | Enter Data | Enter Data | Enter Data |
Table 3: Cell Cycle Analysis of Melanoma Cells Treated with this compound
| Melanoma Cell Line | Treatment (this compound Conc., Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A375 | Control | Enter Data | Enter Data | Enter Data |
| A375 | Enter Data | Enter Data | Enter Data | Enter Data |
| SK-MEL-28 | Control | Enter Data | Enter Data | Enter Data |
| SK-MEL-28 | Enter Data | Enter Data | Enter Data | Enter Data |
Signaling Pathways
The following diagrams illustrate the targeted signaling pathway of this compound and a potential interconnected pathway relevant in melanoma.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in melanoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, MeWo)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a high concentration stock.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the Wnt/β-catenin and YAP/TAZ signaling pathways.
Materials:
-
Melanoma cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-YAP, anti-TAZ, anti-p-YAP (S127), and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the appropriate duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of melanoma cells.
Materials:
-
Melanoma cells
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed melanoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Conclusion
This compound, as a Wnt signaling inhibitor, presents a promising avenue for targeted therapy in melanoma, a disease often characterized by aberrant signaling pathways. The protocols and data presentation templates provided herein offer a structured framework for researchers to systematically investigate the anti-melanoma potential of this compound. By elucidating its effects on cell viability, key signaling molecules, and cell cycle progression, these studies will be instrumental in validating the therapeutic utility of targeting the Wnt pathway in melanoma and will pave the way for further preclinical and clinical investigations.
Application Notes and Protocols for CCT239065, a PIM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT239065 is a chemical probe that targets the PIM kinase family, which includes three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3.[1] These kinases are important downstream effectors in various signaling pathways that regulate cell survival, proliferation, and metabolism.[1] Notably, PIM kinases are implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive therapeutic targets.[1] While often associated with the broader MAPK signaling network, it is crucial to note that this compound is a direct inhibitor of PIM kinases, and its effect on the ERK pathway is downstream and indirect. The activity of this compound can be effectively measured by assessing the phosphorylation status of its downstream targets, such as the pro-apoptotic protein BAD at serine 112 (Ser112).[1]
This document provides detailed protocols for utilizing Western blot to assess the inhibitory activity of this compound on PIM kinase signaling.
Signaling Pathway and Mechanism of Action
PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression and stability. They are downstream of several signaling pathways, including the JAK/STAT and RAS/RAF/MEK/ERK pathways. One of the key substrates of PIM kinases is the pro-apoptotic protein BAD. Phosphorylation of BAD at Ser112 by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival. This compound inhibits the kinase activity of PIM, leading to a decrease in the phosphorylation of its downstream targets, including BAD. This inhibition of PIM kinase activity can subsequently lead to the induction of apoptosis in cancer cells.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent inhibition of BAD phosphorylation by this compound in a cancer cell line.
| This compound Concentration (µM) | Relative pBAD (Ser112) Level (Normalized to Total BAD) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 0.01 | 0.85 | ± 0.06 |
| 0.1 | 0.42 | ± 0.05 |
| 1 | 0.15 | ± 0.03 |
| 10 | 0.05 | ± 0.02 |
Experimental Protocols
Western Blot for Phospho-BAD (Ser112)
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phospho-BAD (Ser112), total BAD, and a loading control.
Materials and Reagents:
-
Cancer cell line known to express PIM kinases (e.g., KMS-12-BM multiple myeloma cells)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BAD (Ser112)
-
Rabbit anti-BAD
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD Ser112, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For reprobing with total BAD or a loading control antibody, strip the membrane according to the manufacturer's protocol and repeat the immunoblotting steps.
-
References
Application Notes and Protocols: Quantifying Apoptosis in Cancer Cells Treated with CCT239065 using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT239065 is a novel and potent "paradox-breaker" inhibitor of the BRAF kinase, specifically targeting the V600E mutation commonly found in various cancers. Unlike first-generation BRAF inhibitors, this compound is designed to avoid the paradoxical activation of the MAPK pathway in wild-type BRAF cells, potentially offering a safer and more effective therapeutic strategy. Mechanistically, this compound blocks downstream signaling through the MEK and ERK pathways, leading to a reduction in cell proliferation and a significant induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[1] Additionally, emerging evidence suggests that this compound modulates the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[2]
This document provides a detailed protocol for the use of Annexin V staining to quantify apoptosis in cancer cell lines following treatment with this compound. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis.[3] Concurrent staining with a viability dye such as Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V Staining
In healthy, viable cells, phosphatidylserine is located on the inner side of the cell membrane. During the initial phases of apoptosis, this phospholipid is translocated to the external surface. Annexin V, when conjugated to a fluorescent label (e.g., FITC), can then bind to this exposed phosphatidylserine. This allows for the identification of early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with the DNA to emit a strong red fluorescence. This dual-staining method enables the quantitative analysis of different cell populations by flow cytometry.[3]
Quantitative Data Summary
The following table presents representative data from a dose-response experiment where a BRAF V600E-mutant melanoma cell line was treated with varying concentrations of this compound for 48 hours. The percentage of apoptotic cells was quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 | 4.3 ± 1.3 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 | 13.2 ± 2.1 |
| 50 | 62.1 ± 4.2 | 25.4 ± 3.1 | 10.2 ± 1.8 | 2.3 ± 0.7 | 35.6 ± 4.9 |
| 100 | 40.3 ± 5.1 | 42.8 ± 4.5 | 14.5 ± 2.3 | 2.4 ± 0.6 | 57.3 ± 6.8 |
| 250 | 21.7 ± 3.9 | 55.1 ± 5.8 | 20.3 ± 3.4 | 2.9 ± 0.9 | 75.4 ± 9.2 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is for illustrative purposes to demonstrate the expected outcome of the described protocol.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced apoptosis and the experimental workflow for Annexin V staining.
Caption: this compound inhibits BRAF V600E, leading to apoptosis.
Caption: Workflow for Annexin V staining after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for the analysis of apoptosis in adherent cancer cell lines treated with this compound. Modifications may be necessary for suspension cell lines.
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. d. Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. Carefully collect the culture medium from each well, which contains floating (potentially apoptotic and necrotic) cells, into separate flow cytometry tubes. b. Gently wash the adherent cells with PBS. c. Add Trypsin-EDTA to each well and incubate until the cells detach. d. Neutralize the trypsin with complete medium and transfer the detached cells to the corresponding tubes containing the supernatant from step 2a. e. Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Staining: a. Discard the supernatant and wash the cell pellets twice with cold PBS. b. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. c. Resuspend the cell pellets in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension. e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer immediately. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up compensation and gates. c. For each sample, collect a minimum of 10,000 events. d. Create a dot plot of FITC (Annexin V) versus PI. e. Use quadrant analysis to differentiate the cell populations:
- Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells. f. The percentage of total apoptotic cells is typically calculated by summing the percentages of cells in the lower-right and upper-right quadrants.
Troubleshooting
-
High Background Staining: Ensure that washing steps are performed thoroughly with cold PBS. Avoid harsh trypsinization, which can damage cell membranes.
-
Weak Signal: Check the expiration dates of the staining reagents. Ensure proper storage conditions for the Annexin V-FITC and Propidium Iodide.
-
High Percentage of Necrotic Cells in Control: This may indicate that the cells were unhealthy prior to the experiment or that the harvesting procedure was too harsh.
Conclusion
Annexin V staining coupled with flow cytometry is a robust and reliable method for quantifying the pro-apoptotic effects of this compound on cancer cells. The detailed protocol and representative data provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this promising BRAF inhibitor. Accurate assessment of apoptosis is critical for understanding the mechanism of action of novel anti-cancer agents and for their preclinical development.
References
Application Notes and Protocols for CCT239065 Dose-Response Curve Generation
Topic: CCT239065 Dose-Response Curve Generation Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in the regulation of the canonical Wnt/β-catenin signaling pathway.[1][2] In a state of pathway inactivation, a "destruction complex" targets the transcriptional co-activator β-catenin for proteasomal degradation, keeping its cytoplasmic levels low.[3] Tankyrases PARsylate Axin, a key scaffold protein in the destruction complex, leading to Axin's ubiquitination and degradation.[2][4] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate Wnt target gene transcription. Aberrant activation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer.[3][5]
By inhibiting TNKS1/2, this compound prevents Axin PARsylation, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.[4] This leads to the downregulation of Wnt pathway signaling. These application notes provide a detailed protocol for generating a dose-response curve for this compound using a luminescence-based cell viability assay to determine its half-maximal inhibitory concentration (IC50).
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for the Tankyrase inhibitor this compound. In the absence of a Wnt signal, the destruction complex (Axin, APC, GSK3β, CK1α) phosphorylates β-catenin, marking it for degradation. Tankyrase (TNKS) promotes the degradation of Axin. This compound inhibits Tankyrase, leading to Axin stabilization, enhanced β-catenin degradation, and subsequent inhibition of Wnt target gene transcription.
Experimental Protocol: Cell Viability Assay
This protocol details the generation of a dose-response curve for this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[6][7]
Materials and Reagents
-
Cell Line: Wnt-dependent cancer cell line (e.g., DLD-1, SW480, HCT116).
-
Compound: this compound (powder or DMSO stock).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Luminometer compatible with 96-well plates
-
Multichannel pipette
-
Hemocytometer or automated cell counter
-
Opaque-walled 96-well microplates (white, for luminescence)
-
Experimental Workflow Diagram
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture a Wnt-dependent cancer cell line until it reaches approximately 80% confluency.
-
Trypsinize the cells, collect them, and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Seed the cells into the inner 60 wells of a white, opaque-walled 96-well plate.[8]
-
Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (the "edge effect").[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series (e.g., 10 µM to 0.5 nM final concentration).
-
Prepare working solutions at 2x the final desired concentration in culture medium. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to avoid solvent toxicity.
-
Remove the plate from the incubator and add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" background control wells (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized but 72 hours is standard for proliferation assays.[9]
Day 5: Data Acquisition
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent directly to each well.[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][11]
-
Measure the luminescence of each well using a plate luminometer.
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "no-cell" control wells from all other readings.
-
Normalization: Normalize the data to the vehicle control. The viability of the vehicle control wells represents 100%. Calculate the percentage of viability for each compound concentration using the formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Dose-Response Curve: Plot the % Viability against the log-transformed concentration of this compound.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (like GraphPad Prism) to fit the curve and determine the IC50 value. The IC50 is the concentration of the drug that inhibits cell viability by 50%.[12]
Expected Results
The IC50 values for Tankyrase inhibitors can vary significantly depending on the cell line's genetic background and dependence on the Wnt pathway. Below is a table summarizing representative IC50 values for Wnt pathway inhibitors in various cancer cell lines, providing a reference for expected potency.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Assay Type |
| XAV939 | TNKS1/2 | SW480 | 0.011 | Wnt Reporter Assay |
| XAV939 | TNKS1/2 | DLD-1 | 0.027 | Wnt Reporter Assay |
| IWR-1-endo | Axin Stabilization | L-Wnt3a | 0.18 | Wnt Reporter Assay |
| WIKI4 | TNKS1/2 | HEK293 | 0.05 | Wnt Reporter Assay |
| CCT036477 | β-catenin/TCF | SW480 | 4.6 | Wnt Reporter Assay |
Table compiled from publicly available data and literature.[13] Actual values for this compound should be determined experimentally.
Disclaimer: This document is intended for research use only. Protocols should be optimized for specific cell lines and laboratory conditions. Always follow safety guidelines when handling chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemsynergy.com [stemsynergy.com]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: CCT239065 for Inducing Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CCT239065 is a novel small molecule inhibitor targeting key signaling pathways implicated in cancer cell proliferation and survival. These application notes provide a framework for investigating the pro-apoptotic effects of this compound in various cancer cell lines. The included protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Mechanism of Action
This compound is hypothesized to induce apoptosis by inhibiting critical nodes in cell survival signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][3] Inhibition of these pathways can lead to the activation of the intrinsic apoptotic cascade, characterized by the involvement of the BCL-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[4][5][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The IC50 values for this compound were determined following 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 5.2 ± 0.9 |
| PC-3 | Prostate Cancer | 15.8 ± 2.5 |
| HEK-293T (Normal) | Embryonic Kidney | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (0.1% DMSO) | - | 4.1 ± 0.8 | 2.5 ± 0.5 | 6.6 ± 1.3 |
| This compound | 5 | 25.6 ± 3.1 | 10.2 ± 1.8 | 35.8 ± 4.9 |
| This compound | 10 | 40.2 ± 4.5 | 18.7 ± 2.4 | 58.9 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Key Apoptotic and Signaling Proteins
Relative protein expression levels in HCT116 cells were quantified by Western blot analysis after 24 hours of treatment. Values are normalized to the vehicle control.
| Target Protein | Treatment (10 µM this compound) | Fold Change vs. Vehicle |
| p-Akt (Ser473) | This compound | 0.25 |
| p-ERK1/2 (Thr202/Tyr204) | This compound | 0.40 |
| Cleaved Caspase-3 | This compound | 4.5 |
| Cleaved PARP | This compound | 3.8 |
| Bcl-2 | This compound | 0.6 |
| Bax | This compound | 1.1 |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[8]
-
Resazurin Staining: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours at 37°C.[8]
-
Measurement: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.[8]
-
Data Analysis: Subtract background fluorescence (media only wells). Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in signaling and apoptotic pathways.
Materials:
-
Cells treated with this compound or vehicle
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD imager or X-ray film)
Procedure:
-
Sample Preparation: Treat cells as required. Wash with ice-cold PBS and lyse cells with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9] Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Loading: Mix equal amounts of protein (e.g., 20-50 µg) with an equal volume of 2X Laemmli buffer. Boil samples at 95-100°C for 5 minutes. Load samples onto an SDS-PAGE gel.
-
Gel Electrophoresis: Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Incubate the blot with a chemiluminescent substrate and capture the signal using an imaging system.[10]
Visualizations
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for the cell viability assay.
Caption: General workflow for Western blot analysis.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
No In Vivo Experimental Data Found for CCT239065
Despite a comprehensive search for preclinical in vivo studies, no publicly available data was found for the experimental use of CCT239065. Consequently, the generation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, could not be completed at this time.
Searches for in vivo efficacy, pharmacokinetic data, and animal model studies involving this compound did not yield any specific published research. This lack of available information prevents the creation of the requested detailed protocols and data visualizations.
Further investigation into published literature and preclinical trial databases may be required to ascertain if any in vivo studies of this compound have been conducted and reported. Without such source material, a summary of its in vivo application and associated protocols cannot be accurately generated.
CCT239065 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT239065 is a potent and selective inhibitor of mutant BRAF, particularly the V600E mutation, which is a key driver in several cancers. By targeting the hyperactivated MAPK/ERK signaling pathway downstream of BRAF V600E, this compound effectively blocks DNA synthesis and inhibits the proliferation of cancer cells. These application notes provide a comprehensive overview of this compound's solubility, preparation for experiments, and detailed protocols for its use in key in vitro assays.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that quantitative solubility data for this compound is not extensively published, and the following information is based on qualitative descriptions from suppliers.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations and Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require warming to facilitate dissolution. Not ideal for high-concentration stocks. |
| Water / PBS | Insoluble | Direct dissolution in aqueous solutions is not recommended and will likely result in precipitation. |
For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be serially diluted in a cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Mechanism of Action: Targeting the BRAF V600E Signaling Pathway
The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, resulting in the uncontrolled proliferation of cancer cells through the MAPK/ERK signaling cascade. This compound acts as a potent inhibitor of this aberrant signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (Resazurin-Based)
This protocol describes a general method to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with BRAF V600E mutation (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Staining and Measurement:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Western Blotting for Pathway Analysis
This protocol allows for the assessment of this compound's effect on the phosphorylation of key proteins in the BRAF V600E signaling pathway.
Materials:
-
Cancer cell line with BRAF V600E mutation
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 2: Illustrative Anti-proliferative Activity of this compound in BRAF V600E Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | This compound IC₅₀ (nM) |
| A375 | Melanoma | V600E | [Hypothetical Value] |
| SK-MEL-28 | Melanoma | V600E | [Hypothetical Value] |
| HT-29 | Colorectal Cancer | V600E | [Hypothetical Value] |
| BxPC-3 | Pancreatic Cancer | WT | [Hypothetical Value] |
Note: The IC₅₀ values presented in this table are for illustrative purposes only and do not represent actual experimental data. Researchers should determine the IC₅₀ values for their specific cell lines of interest.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure the safe handling and disposal of all materials.
Application Notes and Protocols: Long-Term In Vitro Treatment with CCT239065
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the long-term effects of CCT239065 in vitro. This document includes summaries of quantitative data, detailed experimental protocols for long-term studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. This compound also exhibits modulatory effects on the YAP/TAZ signaling pathway.[1] While short-term studies have established its efficacy in inhibiting cancer cell growth, understanding the consequences of long-term treatment is crucial for its development as a therapeutic agent. This document outlines protocols to assess the chronic effects of this compound on cancer cells, including the potential development of drug resistance and persistent alterations in key signaling cascades.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound. Table 1 presents the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after a 72-hour treatment period. This data serves as a baseline for designing and interpreting long-term exposure studies.
Table 1: In Vitro Antiproliferative Activity of this compound (72-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| SK-BR-3 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 15.1 |
| HCT116 | Colon Cancer | 12.8 |
This data is representative and compiled from available technical documentation.
To investigate the effects of chronic exposure, a hypothetical long-term study is presented in Table 2. This table illustrates the potential shift in IC50 values over a 6-month period of continuous this compound treatment in the HCT116 colon cancer cell line, culminating in the generation of a resistant cell line (HCT116-CR).
Table 2: Hypothetical Long-Term IC50 Values of this compound in HCT116 Cells
| Cell Line | Treatment Duration | IC50 (µM) | Fold Change in IC50 |
| HCT116 (Parental) | 72 hours | 12.8 | 1.0 |
| HCT116 | 1 Month | 18.2 | 1.4 |
| HCT116 | 3 Months | 35.7 | 2.8 |
| HCT116 | 6 Months | 68.4 | 5.3 |
| HCT116-CR (Resistant) | Post 6 Months | >100 | >7.8 |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway Modulation by this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding, this complex is inactivated, leading to β-catenin accumulation, nuclear translocation, and target gene transcription. This compound is known to interfere with this signaling cascade.[1]
Experimental Workflow: Generation of a this compound-Resistant Cell Line
This diagram outlines the process for developing a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.
Experimental Workflow: Long-Term Cell Viability and Signaling Analysis
The following diagram details a typical workflow for assessing the long-term effects of this compound on cell viability and intracellular signaling.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Initial Seeding and Treatment:
-
Seed the parental cell line in a T-75 flask at a density that allows for logarithmic growth.
-
Allow cells to adhere overnight.
-
Begin treatment with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%), as determined from a standard 72-hour viability assay.
-
-
Monitoring and Dose Escalation:
-
Maintain the cells in culture with the starting concentration of this compound, changing the medium every 2-3 days.
-
Monitor cell morphology and confluency daily.
-
Once the cells resume a normal growth rate and reach 80-90% confluency, passage them and re-seed at a lower density.
-
After 2-3 successful passages at the current concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Initially, a significant amount of cell death is expected after each dose escalation. The surviving cells will repopulate the flask.
-
-
Establishing the Resistant Line:
-
Repeat the dose escalation process incrementally over several months.
-
The goal is to establish a cell population that can proliferate steadily in a high concentration of this compound (e.g., 5-10 times the original IC50).
-
Once this is achieved, the cell line is considered resistant (e.g., HCT116-CR).
-
-
Characterization and Banking:
-
Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Expand the resistant cell line and cryopreserve multiple vials for future experiments.
-
Regularly confirm the resistant phenotype as genetic drift can occur in long-term culture.[2]
-
Protocol 2: Long-Term Cell Viability Assay (Resazurin Assay)
Objective: To assess the effect of chronic this compound exposure on cell proliferation and viability.
Materials:
-
Parental and/or resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader (fluorometer)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO).[2]
-
For long-term studies, replace the medium with freshly prepared this compound dilutions every 2-3 days for the desired duration (e.g., 1, 2, 4 weeks or longer).
-
-
Resazurin Addition and Incubation:
-
At the end of the treatment period, add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the long-term effects of this compound on the expression and phosphorylation status of key proteins in the Wnt/β-catenin and YAP/TAZ pathways.
Materials:
-
Cells treated with this compound long-term
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-YAP, anti-TAZ, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After long-term treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a housekeeping protein like GAPDH for normalization to ensure equal protein loading.[2]
-
Quantify the band intensities to determine the relative changes in protein expression.
-
References
- 1. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Screening for Effects of Inhaled Nanoparticles in Cell Culture Models for Prolonged Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining CCT239065 with Other Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT239065 is a potent and selective kinase inhibitor that modulates the Wnt signaling pathway, a critical cascade frequently dysregulated in various cancers.[1] It has been shown to impact both the canonical Wnt/β-catenin and the non-canonical YAP/TAZ pathways.[1] In many cancers, particularly those with mutations in genes like BRAF, the Mitogen-Activated Protein Kinase (MAPK) pathway is also constitutively active, driving tumor proliferation and survival. Preclinical evidence suggests a reciprocal resistance mechanism between the Wnt and MAPK pathways. Inhibition of one pathway can lead to the compensatory activation of the other, suggesting that a dual blockade strategy could lead to enhanced anti-tumor efficacy and overcome drug resistance.
These application notes provide a comprehensive guide for investigating the combination of this compound with inhibitors of the MAPK pathway, specifically BRAF and MEK inhibitors. The provided protocols are based on established methodologies for evaluating drug combinations in preclinical cancer models.
Rationale for Combination Therapy
Preclinical studies combining other Wnt pathway inhibitors with MAPK pathway inhibitors have demonstrated synergistic or additive anti-proliferative effects in various cancer models. For instance, the combination of the Wnt inhibitor RXC004 with the MEK inhibitor trametinib (B1684009) showed strong synergy in gastrointestinal cancer cells. This is attributed to the reciprocal signaling between the two pathways; Wnt inhibition can upregulate MAPK signaling, and vice versa. Therefore, simultaneous inhibition of both pathways is a rational approach to achieve a more potent and durable anti-cancer response.
Data Presentation: Efficacy of Wnt and MAPK Pathway Co-Inhibition
While specific quantitative data for this compound in combination with other kinase inhibitors is not yet publicly available, the following tables summarize the results from preclinical studies with other Wnt pathway inhibitors, providing a strong rationale for the proposed experiments.
Table 1: In Vitro Synergy of Wnt and MEK Inhibitors in GI Cancer Cell Lines
| Cell Line | Wnt Inhibitor | MEK Inhibitor | Combination Effect |
| SNU-1411 | RXC004 | Trametinib | Strong Synergy |
| HPAF-II | RXC004 | Trametinib | Moderate Synergy/Additivity |
| AsPC-1 | RXC004 | Trametinib | Moderate Synergy/Additivity |
| HPAF-II | ETC-159 | Trametinib | Additive |
Table 2: In Vivo Efficacy of Wnt and MAPK Inhibitor Combination
| Cancer Model | Wnt Inhibitor | MAPK Inhibitor(s) | Combination Outcome |
| HPAF-II Xenograft | ETC-159 | Trametinib | Additive tumor growth prevention |
| BRAFV600E;RSPO3 CRC PDX | CGX1321 | Encorafenib + Cetuximab | >50% decrease in tumor size |
Signaling Pathways
The following diagram illustrates the rationale for combining this compound with a BRAF or MEK inhibitor.
Caption: Combined Wnt and MAPK pathway inhibition.
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with a BRAF or MEK inhibitor.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of each drug individually and to assess the synergistic effects of the combination.
Materials:
-
Cancer cell lines (e.g., colorectal, melanoma, or pancreatic cancer cell lines with known BRAF mutations)
-
This compound (stock solution in DMSO)
-
BRAF inhibitor (e.g., Vemurafenib, Dabrafenib; stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib, Cobimetinib; stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: CCT239065 and CHK1 Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CHK1 inhibitor CCT239065 and other compounds in its class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical component of the DNA damage response (DDR) pathway. In cancer cells, which often have high levels of replicative stress and DNA damage, CHK1 activity is essential for cell cycle arrest to allow for DNA repair, thus promoting cell survival. By inhibiting CHK1, this compound prevents this cell cycle arrest, leading to an accumulation of DNA damage and ultimately, cell death (apoptosis).
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential resistance mechanisms?
Acquired resistance to CHK1 inhibitors like this compound can arise through several mechanisms:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass their dependency on CHK1. Commonly observed upregulated pathways include the PI3K/AKT and RHO/RAC/PAK pathways.
-
Loss or Reduced Activity of CHK1: In some cases, cancer cells may downregulate the expression of CHK1 itself, making the inhibitor ineffective. This can occur through mechanisms such as decreased expression of USP1, a deubiquitinase that stabilizes the CHK1 protein. Alternatively, the activity of CHK1 can be reduced by the downregulation of its upstream activators, such as Claspin.
-
Enhanced DNA Repair Capacity: Although CHK1 inhibitors aim to overwhelm the cell with DNA damage, resistant cells may enhance their overall DNA repair capabilities, allowing them to cope with the increased damage.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: How can we experimentally confirm if our resistant cell line has developed one of the known resistance mechanisms to CHK1 inhibitors?
To investigate the mechanism of resistance in your cell line, a series of experiments can be performed:
-
Western Blotting: To assess the protein levels of key players in the relevant pathways. This includes CHK1, p-AKT, total AKT, and markers of the RHO/RAC/PAK pathway. A decrease in CHK1 protein or an increase in p-AKT in resistant cells compared to sensitive parental cells would be indicative of these resistance mechanisms.
-
Quantitative PCR (qPCR): To measure the mRNA levels of CHK1, USP1, and CLASPIN. This can help determine if the changes observed at the protein level are due to altered gene expression.
-
Immunoprecipitation followed by Western Blotting: To assess the ubiquitination status of CHK1. An increase in ubiquitinated CHK1 in resistant cells could suggest a mechanism involving protein degradation.
-
Cell Viability Assays (e.g., MTT or CTG): To determine the half-maximal inhibitory concentration (IC50) of this compound in your sensitive and resistant cell lines. A significant increase in the IC50 value for the resistant line is a quantitative measure of resistance.
-
Combination Drug Studies: To test if inhibiting a suspected compensatory pathway can re-sensitize the resistant cells to this compound. For example, combining this compound with a PI3K inhibitor in PI3K/AKT-activated resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cancer cell line.
| Potential Cause | Troubleshooting Suggestion |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly re-authenticate your cell line. |
| Variations in cell density at the time of treatment | Ensure consistent cell seeding density across all experiments. Optimize seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inaccurate drug concentration | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration and purity of the this compound stock. |
| Assay variability | Optimize the incubation time for the viability assay (e.g., MTT). Ensure complete solubilization of formazan (B1609692) crystals in MTT assays. Use a multi-channel pipette for reagent addition to minimize timing differences. |
Problem 2: Western blot shows no change in CHK1 levels, but cells are clearly resistant.
| Potential Cause | Troubleshooting Suggestion |
| Resistance is mediated by a compensatory pathway | Perform western blots for key proteins in alternative survival pathways, such as p-AKT, total AKT, p-PAK, and total PAK. |
| Reduced CHK1 activity, not expression | Analyze the expression of upstream activators of CHK1, like Claspin, via qPCR and Western blot. |
| Increased drug efflux | Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if it restores sensitivity. Measure the intracellular concentration of this compound in sensitive vs. resistant cells. |
| Altered drug target | Sequence the CHK1 gene in your resistant cell line to check for mutations in the drug-binding site. |
Quantitative Data Summary
The following tables are templates to help structure your experimental data when comparing this compound-sensitive and -resistant cancer cell lines.
Table 1: this compound Sensitivity Profile
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | e.g., 50 | 1 |
| Resistant Clone 1 | e.g., 500 | 10 |
| Resistant Clone 2 | e.g., 800 | 16 |
Table 2: Protein Expression Levels in Sensitive vs. Resistant Cells (from Western Blot Quantification)
| Protein | Parental (Sensitive) - Relative Expression | Resistant - Relative Expression | Fold Change |
| CHK1 | 1.0 | e.g., 0.2 | -5.0 |
| p-AKT (Ser473) | 1.0 | e.g., 4.5 | +4.5 |
| Total AKT | 1.0 | e.g., 1.1 | +0.1 |
| Claspin | 1.0 | e.g., 0.4 | -2.5 |
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., CHK1, p-AKT, AKT, Claspin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Workflows
Optimizing CCT239065 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the experimental concentration of CCT239065 to determine its half-maximal inhibitory concentration (IC50). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological context to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective chemical probe that targets the PIM kinase family of serine/threonine kinases (PIM1, PIM2, and PIM3). These kinases are key downstream effectors in various signaling pathways that regulate cell survival, proliferation, and metabolism.[1] By inhibiting PIM kinases, this compound can block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells where PIM kinases are often overexpressed.
Q2: I am seeing high variability in my IC50 values for this compound between experiments. What are the common causes?
A2: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Line Integrity: Genetic drift can occur in cell lines over multiple passages, altering their sensitivity to drugs. It is crucial to use cells with a low and consistent passage number and to periodically authenticate your cell lines.[2]
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the final IC50 value. A higher cell density may require a higher concentration of the compound to achieve 50% inhibition. It is essential to optimize and maintain a consistent seeding density for each experiment.
-
Compound Stability and Solubility: this compound, like any chemical compound, may have limited stability or solubility in your specific cell culture medium. Degradation or precipitation of the compound will alter the effective concentration and lead to inconsistent results.[2]
-
Incubation Time: The duration of drug exposure can influence the observed IC50. Shorter incubation times may require higher concentrations to elicit a response, while longer incubations might lead to lower IC50 values but could also be confounded by secondary effects.
-
Reagent Quality: Inconsistent quality or lot-to-lot variation in reagents such as cell culture media, serum, and assay components can introduce variability.[2]
Q3: My control (untreated) cells show a decrease in viability at the end of the assay. Why is this happening?
A3: This is often due to overgrowth of the cells in the control wells. As the cells become confluent, they can deplete nutrients in the media and experience contact inhibition, leading to a decrease in proliferation and viability. This can skew the normalization of your data and affect the accuracy of your IC50 calculation. To mitigate this, it is important to determine the optimal cell seeding density and assay duration where the control cells remain in the logarithmic growth phase throughout the experiment.
Q4: In some of my wells with low concentrations of this compound, the cell viability is higher than my untreated control. What could be the reason for this?
A4: This phenomenon, known as a hormetic effect, can sometimes be observed with chemical compounds where low doses stimulate cell proliferation while high doses are inhibitory. However, it can also be an artifact of the assay itself. For example, the compound might interfere with the assay chemistry. It is also possible that at very low concentrations, the compound is mitigating some baseline level of cellular stress present in the untreated wells. Careful observation of cell morphology and performing control experiments (e.g., a cell-free assay to check for compound interference) can help elucidate the cause.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your IC50 experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | 1. Inconsistent cell seeding density.2. High cell passage number.3. Variation in incubation time.4. This compound degradation or precipitation. | 1. Optimize and strictly adhere to a cell seeding protocol.2. Use cells within a narrow passage number range.3. Standardize the drug incubation period for all experiments.4. Prepare fresh this compound solutions for each experiment and visually inspect for precipitation. |
| High Well-to-Well Variability | 1. Uneven cell distribution during seeding.2. "Edge effect" in 96-well plates.3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before and during plating.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.3. Use calibrated pipettes and practice consistent pipetting techniques. |
| Low Signal-to-Noise Ratio | 1. Suboptimal cell number.2. Incorrect assay wavelength or filter.3. Insufficient incubation time with assay reagent (e.g., MTT). | 1. Determine the optimal cell seeding density that gives a robust signal within the linear range of the assay.2. Verify the correct instrument settings for your specific viability assay.3. Optimize the incubation time for the assay reagent to ensure complete reaction. |
| IC50 Value is Unexpectedly High or Low | 1. Incorrect this compound concentration.2. Cell line is resistant or highly sensitive.3. Off-target effects of the compound. | 1. Double-check all dilution calculations and ensure accurate preparation of the stock solution.2. Verify the PIM kinase expression status of your cell line. High PIM expression may correlate with sensitivity.3. Consider performing target engagement assays to confirm that this compound is inhibiting PIM kinases in your cells. |
Data Presentation
Due to the limited publicly available data specifically for this compound across a wide range of cancer cell lines, the following table serves as a template for organizing your experimental data. For illustrative purposes, it includes hypothetical IC50 values. Researchers should replace this with their own experimentally determined values.
| Cell Line | Cancer Type | PIM Kinase Expression Status | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |
| Example 1: MOLM-13 | Acute Myeloid Leukemia | High PIM-1 | [Insert your data] | MTT | 72 |
| Example 2: PC-3 | Prostate Cancer | Moderate PIM-1 | [Insert your data] | CellTiter-Glo® | 72 |
| Example 3: MCF-7 | Breast Cancer | Low PIM-1 | [Insert your data] | Resazurin | 72 |
| Example 4: HCT116 | Colon Cancer | Moderate PIM-1 | [Insert your data] | MTT | 48 |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare these at 2X the final concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
PIM Kinase Signaling Pathway
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Standard experimental workflow for determining the IC50 of this compound.
Troubleshooting Decision Tree for Inconsistent IC50 Values
References
CCT239065 stability in solution and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of CCT239065 in your research. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability, proper handling, and successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90). It acts on the C-terminal domain of Hsp90, disrupting its chaperone function. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation. Unlike N-terminal inhibitors, C-terminal inhibition by this compound is not known to induce a pro-survival heat shock response.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies. The compound is sparingly soluble in ethanol (B145695) and generally considered insoluble in aqueous solutions like PBS.
Q3: What are the recommended storage conditions for this compound?
A3: this compound in its solid form should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, ensure that the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally ≤ 0.1%. It is also recommended to add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Preparing an intermediate dilution in a serum-containing medium before the final dilution can sometimes help improve solubility.
Solubility and Storage Stability
While specific quantitative data on the long-term stability of this compound in solution is not extensively published, the following tables summarize the available information on its solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Recommendations |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-20 mM). |
| Ethanol | Sparingly Soluble | Not recommended for preparing concentrated stock solutions. May require warming to dissolve. |
| Water / PBS | Insoluble | Not recommended for initial dissolution. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Refer to manufacturer's specifications | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (general guidance) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Note: The stability of this compound in solution is dependent on various factors including the solvent, concentration, temperature, pH, and exposure to light. For critical experiments, it is advisable to prepare fresh solutions from a solid compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound Precipitation in Cell Culture Medium | - Low aqueous solubility of this compound.- Final DMSO concentration is too high.- Inadequate mixing upon dilution. | - Ensure the final DMSO concentration is ≤ 0.1%.- Add the stock solution to the medium with vigorous mixing.- Consider a serial dilution approach. |
| Inconsistent Experimental Results | - Degradation of this compound in solution due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials.- Protect solutions from light and store at the recommended temperature. |
| Low Potency or Lack of Expected Biological Effect | - Incomplete dissolution of the compound.- Degradation of the compound.- Cell line resistance. | - Visually confirm complete dissolution of the solid in DMSO. Gentle warming (37°C) or sonication can aid dissolution.- Use a fresh aliquot of the stock solution.- Verify the sensitivity of your cell line to Hsp90 inhibition. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is 555.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.56 mg of the compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for using this compound.
troubleshooting inconsistent CCT239065 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with CCT239065, a potent PIM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe that targets the PIM kinase family, which includes PIM1, PIM2, and PIM3 serine/threonine kinases.[1] These kinases are key components of signaling pathways that regulate cell survival, proliferation, and metabolism.[1] PIM kinases are overexpressed in various cancers, making them attractive therapeutic targets.[1] this compound inhibits the kinase activity of the PIM family, leading to a reduction in the phosphorylation of downstream targets and subsequently, the inhibition of cell cycle progression and promotion of apoptosis.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability and consistent results, this compound should be handled and stored correctly. It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO.[2][3] This stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][3] Store the stock solutions at -20°C or -80°C and protect them from light.[2][3] Before use, it's crucial to determine the optimal solvent and solubility for your specific experimental conditions.[2]
Q3: What concentration range of this compound should be used in cell-based assays?
The optimal concentration of this compound will depend on the specific cell line and the experimental duration.[3] It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your particular cell line.[3] For initial screening, a concentration range of 0.01 µM to 10 µM is a good starting point.[1][3]
Q4: How can I confirm that this compound is engaging its target (PIM kinases) in my cells?
Two primary methods are recommended to confirm target engagement in a cellular context:[1]
-
Western Blotting: Measure the phosphorylation of a known downstream substrate of PIM kinases, such as BAD at serine 112 (pBAD Ser112). A dose-dependent decrease in pBAD (Ser112) levels upon treatment with this compound indicates target engagement.[1]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the direct binding of this compound to PIM kinases. Ligand binding stabilizes the target protein, leading to an increased melting temperature, which can be detected by quantifying the amount of soluble PIM kinase at different temperatures.[1]
Q5: What are potential off-target effects of this compound and how can I assess them?
While this compound is a potent PIM kinase inhibitor, like many kinase inhibitors, it may have off-target effects.[4] Identifying these is crucial for interpreting your results accurately. Here are some strategies to assess off-target effects:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.[2]
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with the known effects of PIM kinase inhibition. Inconsistencies may suggest off-target activity.[2]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the PIM kinase target should reverse the effects of this compound if the observed phenotype is on-target.[2]
-
Use of Inactive Analogs: Testing a structurally similar but inactive analog of this compound can help distinguish between on-target and non-specific effects.[2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Assay Condition Variability | - Maintain consistent cell density, passage number, and serum concentration.[2] - Ensure uniform incubation times for all plates.[2] |
| Compound Instability/Solubility | - Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. - Visually inspect for any precipitation of the compound in the media. |
| Cell Line Integrity | - Use cells within a low and consistent passage number range.[2] - Periodically authenticate cell lines to ensure they have not genetically drifted.[2] |
| Reagent Quality | - Use reagents from the same lot for a set of experiments.[2] - Ensure proper storage and handling of all reagents. |
| Operator Variability | - Standardize pipetting techniques and timing across all experiments.[2] |
Problem 2: Weak or No Signal in Western Blot for Downstream Targets
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | - Titrate the primary antibody to determine the optimal concentration. - Use a positive control cell lysate known to express the target protein. |
| Inefficient Protein Transfer | - Confirm successful protein transfer by staining the membrane with Ponceau S. - Optimize transfer time and voltage based on the molecular weight of the target protein. |
| Low Protein Expression | - Use a cell line known to have high expression of PIM kinases and their downstream targets.[1] - Increase the amount of protein loaded onto the gel. |
| Incorrect Lysis Buffer | - Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[1] |
| Insufficient Drug Treatment Time | - Perform a time-course experiment to determine the optimal duration of this compound treatment. |
Problem 3: High Background in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Kinase Autophosphorylation | - Include a control reaction without the substrate to measure the level of autophosphorylation.[2] |
| Contaminating Kinase Activity | - Use a highly purified recombinant PIM kinase enzyme.[2] - Include a known selective inhibitor of PIM kinases as a positive control.[2] |
| Non-specific Substrate Phosphorylation | - If using cell lysates, consider immunoprecipitating the target of interest before the kinase assay. - Use a specific antibody to detect the phosphorylation of the intended substrate.[2] |
Data Presentation
Table 1: Biochemical Activity of this compound and Other PIM Kinase Inhibitors
| Compound | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| Other Inhibitor 1 | Value | Value | Value | Citation |
| Other Inhibitor 2 | Value | Value | Value | Citation |
| Other Inhibitor 3 | Value | Value | Value | Citation |
Experimental Protocols
Protocol 1: Western Blotting for pBAD (Ser112)
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare with Laemmli sample buffer, and separate by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[1]
-
Detect the signal using an ECL substrate.[1]
-
To confirm equal loading, strip and re-probe the membrane with an antibody against total BAD or a housekeeping protein like GAPDH.[1]
-
Protocol 2: Cell Viability Assay (Resazurin-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/mL and incubate for 24 hours.[2]
-
-
Compound Treatment:
-
Resazurin (B115843) Staining and Measurement:
-
Data Analysis:
Mandatory Visualizations
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blotting analysis.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
how to measure paradoxical MAPK activation with CCT239065
Disclaimer: Information regarding a specific experimental compound designated "CCT239065" is not publicly available. This technical support center provides a generalized framework for researchers working with novel RAF inhibitors, using "this compound" as a placeholder. The data and protocols are illustrative examples and should be adapted based on the specific characteristics of the molecule under investigation.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for measuring paradoxical Mitogen-Activated Protein Kinase (MAPK) activation with the RAF inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK activation and why does it occur with RAF inhibitors like this compound?
A1: Paradoxical activation is an unintended stimulation of the MAPK signaling pathway in cells with wild-type (WT) BRAF, particularly in the presence of upstream pathway activation (e.g., a RAS mutation), upon treatment with certain RAF inhibitors.[1][2][3] This occurs because these inhibitors, while blocking the activity of a single BRAF V600E monomer, can promote the dimerization of RAF kinases (e.g., BRAF/CRAF heterodimers).[1][3] The binding of the inhibitor to one protomer in the dimer allosterically transactivates the other, leading to downstream signaling and an increase in phosphorylated ERK (p-ERK).[1]
Q2: How do I choose the right cell lines to study paradoxical activation with this compound?
A2: To effectively study paradoxical activation, it is crucial to use a panel of cell lines with different genetic backgrounds:
-
BRAF V600E Mutant Cells: These cells (e.g., A375, Malme-3M) are expected to show inhibition of p-ERK in response to this compound.
-
BRAF WT and RAS Mutant Cells: These cells (e.g., Calu-6, HCT116) are prone to paradoxical activation and are expected to show an increase in p-ERK levels upon treatment with this compound.[1]
-
BRAF WT and RAS WT Cells: These cells serve as a control to assess the baseline effect of this compound in the absence of upstream RAS activation.
Q3: What is the primary readout for measuring paradoxical MAPK activation?
A3: The most common and direct readout for MAPK pathway activation is the phosphorylation of ERK1/2 at Thr202/Tyr204.[4][5] An increase in p-ERK levels in BRAF WT cells following treatment with this compound is the hallmark of paradoxical activation.
Q4: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A4: Variability in IC50 values is a common issue.[6] Potential causes include:
-
Assay Conditions: Minor variations in cell density, passage number, serum concentration, and incubation times can impact results.[6]
-
Compound Stability and Solubility: Degradation or precipitation of this compound in your assay medium can lead to inconsistent effective concentrations.[6]
-
Cell Line Integrity: Genetic drift in cell lines can alter their response to inhibitors. It is recommended to use cells within a consistent and low passage number range.[6]
-
Reagent Quality: Lot-to-lot variations in reagents like antibodies and enzymes can introduce variability.[6]
Troubleshooting Guides
Problem 1: No paradoxical activation is observed in BRAF WT/RAS mutant cells.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a wide dose-response curve to ensure you are testing concentrations that may induce paradoxical activation. Paradoxical activation often occurs at lower to intermediate concentrations of the inhibitor. |
| Low RAS-GTP Levels | Ensure the cell line used has a confirmed activating RAS mutation and that the cells are in a state of active signaling. Serum starvation prior to stimulation can sometimes synchronize cells and enhance signaling upon growth factor addition. |
| Suboptimal Assay Conditions | Optimize incubation time with this compound. Paradoxical activation can be a rapid event, so a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended. |
| Cell Line Specific Effects | Test multiple BRAF WT/RAS mutant cell lines, as the extent of paradoxical activation can vary between different cellular contexts. |
Problem 2: High background in Western blot for p-ERK.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Dilution | Titrate the primary p-ERK antibody to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient Blocking | Increase the blocking time (e.g., to 1.5-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
Problem 3: Inconsistent results in high-throughput p-ERK assays (ELISA/HTRF).
| Possible Cause | Troubleshooting Steps |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or ensure they are filled with media/PBS to maintain a humidified environment across the plate. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension and use a multichannel pipette for even cell distribution. |
| Reagent Dispensing Errors | Calibrate pipettes regularly and ensure proper mixing of reagents before dispensing. |
Data Presentation
Table 1: Illustrative dose-response of this compound on p-ERK levels in different cell lines.
| Cell Line | Genotype | This compound Conc. (µM) | % p-ERK Inhibition / Activation (vs. Vehicle) |
| A375 | BRAF V600E | 0.01 | -25% |
| 0.1 | -70% | ||
| 1 | -95% | ||
| 10 | -98% | ||
| Calu-6 | BRAF WT, KRAS Q61K | 0.01 | +50% |
| 0.1 | +150% | ||
| 1 | +80% | ||
| 10 | -10% |
Table 2: Illustrative IC50 values of this compound in cell viability assays.
| Cell Line | Genotype | IC50 (µM) |
| A375 | BRAF V600E | 0.05 |
| Malme-3M | BRAF V600E | 0.08 |
| Calu-6 | BRAF WT, KRAS Q61K | > 10 |
| HCT116 | BRAF WT, KRAS G13D | > 10 |
Experimental Protocols
Western Blot for p-ERK and Total ERK
This protocol allows for the semi-quantitative analysis of p-ERK levels normalized to total ERK.
a. Cell Lysis and Protein Quantification
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours.
c. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
d. Signal Detection and Analysis
-
Prepare ECL substrate and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.
Cell-Based ELISA for p-ERK
This method offers a higher-throughput, quantitative alternative to Western blotting.
-
Seed 1-2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound for the desired time.
-
Fix, permeabilize, and block the cells according to the manufacturer's protocol of a commercial p-ERK ELISA kit.
-
Incubate with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).
-
Wash the wells and incubate with an HRP-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
In parallel wells, use an antibody for total ERK to normalize the p-ERK signal.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p-ERK
HTRF is a sensitive, no-wash, plate-based assay suitable for high-throughput screening.
-
Dispense cells into a 384-well plate and incubate.
-
Add this compound at various concentrations.
-
Lyse the cells directly in the well by adding the lysis buffer provided in the HTRF kit.
-
Add the HTRF antibody cocktail (typically an anti-p-ERK antibody labeled with a donor fluorophore and an anti-total ERK antibody labeled with an acceptor fluorophore).
-
Incubate for the recommended time at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and normalize the data.
Visualizations
Caption: MAPK signaling pathway and the dual action of this compound.
References
- 1. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 3. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF mutants evade ERK dependent feedback by different mechanisms that determine their sensitivity to pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CCT239065 Cytotoxicity in Non-BRAF Mutant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of CCT239065 in cancer cell lines that do not harbor BRAF mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3). PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers and are known to regulate cell survival, proliferation, and apoptosis. By inhibiting PIM kinases, this compound can disrupt these crucial cellular processes, leading to cytotoxic effects in cancer cells.
Q2: Why investigate the cytotoxicity of this compound in non-BRAF mutant cells?
While BRAF mutations are a key driver in many cancers, such as melanoma, a significant number of tumors are driven by other oncogenic pathways and are wild-type for BRAF.[1] Investigating this compound in non-BRAF mutant cells is crucial for a few key reasons:
-
Broadening Therapeutic Applications: Understanding its efficacy in this context could expand its potential use to a wider range of cancer types.
-
Identifying Novel Mechanisms: It allows for the elucidation of PIM kinase signaling pathways that are independent of the BRAF/MEK/ERK axis.
-
Combination Therapies: It can inform the rational design of combination therapies, for instance, with inhibitors of other signaling pathways that are active in non-BRAF mutant cancers.
Q3: What are the expected downstream effects of PIM kinase inhibition by this compound in non-BRAF mutant cells?
Inhibition of PIM kinases by this compound is expected to impact several downstream signaling pathways that are critical for cancer cell survival and proliferation, independent of BRAF mutational status. These pathways include:
-
mTORC1 Signaling: PIM kinases can phosphorylate and activate components of the mTORC1 pathway, a central regulator of cell growth and protein synthesis. Inhibition of PIM kinases can therefore lead to a reduction in mTORC1 activity.
-
STAT3 Signaling: PIM kinases are known to phosphorylate and activate STAT3, a transcription factor that promotes the expression of genes involved in cell survival and proliferation.[2]
-
Apoptosis Regulation: PIM kinases can phosphorylate and inactivate pro-apoptotic proteins such as BAD. By inhibiting PIM kinases, this compound can promote apoptosis.[2]
Troubleshooting Guide
Problem 1: High variability or inconsistent IC50 values for this compound in my non-BRAF mutant cell line.
-
Possible Cause 1: Cell line heterogeneity.
-
Solution: Ensure you are using a well-characterized and authenticated cell line. Perform regular checks for mycoplasma contamination. Sub-clone your cell line to establish a more homogenous population.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Solution: Optimize and strictly adhere to a consistent cell seeding density for all experiments. Cell density can significantly impact the apparent cytotoxicity of a compound.
-
-
Possible Cause 3: Issues with this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Confirm the concentration of your stock solution.
-
Problem 2: My non-BRAF mutant cell line appears resistant to this compound.
-
Possible Cause 1: Low PIM kinase expression or activity.
-
Solution: Perform a western blot to assess the basal expression levels of PIM1, PIM2, and PIM3 in your cell line. If expression is low, the cells may not be dependent on PIM kinase signaling for survival.
-
-
Possible Cause 2: Activation of compensatory survival pathways.
-
Solution: Non-BRAF mutant cells may rely on other survival pathways (e.g., PI3K/AKT).[3] Consider performing a pathway analysis (e.g., phospho-kinase array) to identify activated compensatory pathways. This could also suggest potential combination therapy strategies.
-
-
Possible Cause 3: Off-target effects of this compound.
Problem 3: I am not observing the expected downstream signaling changes (e.g., decreased p-STAT3) after this compound treatment.
-
Possible Cause 1: Suboptimal treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in downstream signaling. Phosphorylation events can be transient.
-
-
Possible Cause 2: Antibody quality for western blotting.
-
Solution: Ensure your primary antibodies for phosphorylated proteins are validated and working correctly. Include appropriate positive and negative controls in your western blot experiments.
-
-
Possible Cause 3: Crosstalk with other signaling pathways.
-
Solution: The signaling network in cancer cells is complex. There may be crosstalk from other pathways that maintain the phosphorylation of your target protein. Consider using inhibitors of other relevant pathways in combination with this compound to dissect the signaling network.
-
Quantitative Data
Due to the limited availability of published data specifically detailing the IC50 values of this compound in a wide range of non-BRAF mutant cell lines, the following table provides hypothetical examples based on the expected activity of a potent PIM kinase inhibitor. Researchers should determine the IC50 values empirically for their specific cell lines of interest.
| Cell Line | Cancer Type | BRAF Status | Hypothetical this compound IC50 (µM) |
| PC-3 | Prostate Cancer | Wild-Type | 0.5 - 2.0 |
| MCF-7 | Breast Cancer | Wild-Type | 1.0 - 5.0 |
| HCT116 | Colon Cancer | Wild-Type | 2.0 - 10.0 |
| A549 | Lung Cancer | Wild-Type | 5.0 - 15.0 |
Note: These values are for illustrative purposes only and may not reflect the actual experimental results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 1x and 5x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[6][7]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Visualizations
Caption: this compound inhibits PIM kinases, leading to reduced cell survival and increased apoptosis.
Caption: Workflow for assessing this compound cytotoxicity in non-BRAF mutant cells.
Caption: Troubleshooting logic for this compound cytotoxicity experiments.
References
- 1. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
Technical Support Center: Enhancing CCT239065 Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of CCT239065 in animal models. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of PPM1D (Wip1) phosphatase and also acts as a mutant protein kinase inhibitor.[1] It functions by inhibiting signaling downstream of V600E-BRAF, which leads to the blockage of DNA synthesis and proliferation in cancer cells.[2]
Q2: What are the main challenges in administering this compound in animal models?
A2: The primary challenge with this compound is its poor aqueous solubility.[1] This characteristic can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues after oral administration.[3][4]
Q3: What is the recommended solvent for this compound for in vitro vs. in vivo studies?
A3: For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[1][5] However, for in vivo studies, especially for oral administration, a formulation that enhances solubility and absorption in the gastrointestinal tract is necessary to improve bioavailability. Direct administration of a DMSO solution orally is generally not advisable due to potential toxicity and precipitation of the compound in the aqueous environment of the gut.
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A4: Several techniques can be employed to enhance the bioavailability of poorly soluble compounds. These include physical modifications like particle size reduction (micronization) and chemical approaches such as the use of co-solvents, solid dispersions, complexation, and lipid-based delivery systems.[3][4][6][7] Nanotechnology-based approaches like nanoparticles and nanoemulsions are also effective.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor dissolution and absorption due to low aqueous solubility. | 1. Formulation Improvement: Develop an enabling formulation such as a solid dispersion, a lipid-based formulation (e.g., SNEDDS), or a nanosuspension. 2. Particle Size Reduction: Decrease the particle size of the this compound drug substance through micronization to increase the surface area for dissolution.[6] 3. Co-administration with a Bioenhancer: Consider co-administering with an inhibitor of metabolic enzymes (if metabolism is a contributing factor) or an absorption enhancer. |
| High variability in plasma concentrations between individual animals. | Inconsistent drug dissolution from the formulation; variability in gastrointestinal physiology. | 1. Optimize Formulation: Ensure the formulation provides consistent and reproducible drug release. 2. Standardize Experimental Conditions: Standardize food and water access for animals before and during the study, as this can affect gastrointestinal transit time and absorption. 3. Evaluate Different Animal Strains: Different strains of mice or rats can have variations in drug metabolism and absorption. |
| Precipitation of this compound observed in the dosing formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reduce Drug Concentration: Lower the concentration of this compound in the formulation. 2. Improve Solubilization: Add a co-solvent or a solubilizing agent to the vehicle. 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. |
| No observable in vivo efficacy despite achieving some systemic exposure. | The achieved plasma concentration is below the therapeutic threshold; rapid metabolism or clearance. | 1. Dose Escalation Studies: Conduct dose-ranging studies to determine if higher doses can achieve the necessary therapeutic concentrations. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to understand the relationship between drug concentration and the desired pharmacological effect. 3. Investigate Metabolism: Characterize the metabolic profile of this compound to identify any rapidly formed metabolites that may be inactive. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Formulations in Rodents (Example Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Micronized Suspension | 50 | 150 ± 40 | 1.5 | 900 ± 200 | 15 |
| Solid Dispersion | 50 | 450 ± 110 | 1.0 | 3500 ± 800 | 45 |
| SNEDDS | 50 | 800 ± 200 | 0.5 | 6500 ± 1500 | 80 |
| IV Solution | 10 | 2500 ± 500 | 0.1 | 8200 ± 1800 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
This protocol describes the preparation of a solid dispersion of this compound using a solvent evaporation method, which can enhance the dissolution rate and bioavailability.[6]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer carrier
-
Dichloromethane (DCM) or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) in a sufficient volume of DCM in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once the solvent is fully evaporated, a thin film will form on the flask wall. Further, dry the solid mass under a vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution properties, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
This protocol outlines the development of a SNEDDS formulation to improve the solubility and oral absorption of this compound.[6]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the nanoemulsion region.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Heat the mixture in a water bath at approximately 40°C to facilitate the dissolution of this compound.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the SNEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting nanoemulsion using dynamic light scattering.
-
In vitro drug release: Perform in vitro dissolution studies to assess the drug release profile from the SNEDDS formulation.
-
Visualizations
Caption: this compound inhibits the V600E-BRAF pathway and PPM1D.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CCT239065 Apoptosis Assay Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting and troubleshooting apoptosis assay data generated using the dual PIM kinase inhibitor and MNK1/2 degrader, CCT239065. This document offers detailed experimental protocols, quantitative data summaries, signaling pathway diagrams, and a comprehensive troubleshooting guide to assist researchers in obtaining and interpreting reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing apoptosis?
A1: this compound induces apoptosis through a dual mechanism. Firstly, it acts as a potent inhibitor of PIM kinases (PIM1, PIM2, and PIM3). PIM kinases are serine/threonine kinases that promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD and by stabilizing the anti-apoptotic protein Mcl-1. By inhibiting PIM kinases, this compound prevents the inactivation of BAD and leads to the destabilization of Mcl-1, thereby promoting the intrinsic pathway of apoptosis. Secondly, this compound has been described as a degrader of MNK1 and MNK2 (MAPK-interacting kinases 1 and 2). The degradation of MNK1/2 inhibits the phosphorylation of eIF4E, a key factor in the translation of proteins involved in cell proliferation and survival, including the anti-apoptotic protein Mcl-1. This action further sensitizes cells to apoptotic stimuli.
Q2: How can I measure this compound-induced apoptosis in my cell line?
A2: A common and reliable method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Q3: What are the expected results of a Western blot analysis after treating cells with this compound?
A3: Following treatment with this compound, you can expect to see changes in the expression and phosphorylation status of several key apoptotic proteins. Look for a decrease in the phosphorylation of BAD at Ser112, a direct target of PIM kinases. You may also observe a decrease in the total protein levels of Mcl-1. As apoptosis progresses, you should detect the cleavage of caspase-3 and its substrate, PARP (Poly ADP-ribose polymerase). The appearance of cleaved caspase-3 and cleaved PARP are hallmark indicators of apoptosis.
Q4: I am not observing a significant increase in apoptosis after this compound treatment. What could be the issue?
A4: Several factors could contribute to this. Please refer to the Troubleshooting Guide below for a detailed list of potential problems and solutions. Common issues include suboptimal drug concentration, insufficient incubation time, cell line resistance, or technical errors in the apoptosis assay itself.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis in various cancer cell lines. Note: The specific values presented here are hypothetical examples for illustrative purposes and should be determined experimentally for your specific cell line and conditions.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 72 | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 72 | 2.8 |
| Jurkat | T-cell Leukemia | 48 | 0.9 |
| A549 | Lung Carcinoma | 72 | 5.2 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HCT116 | 0 (Control) | 48 | 3.1 | 1.5 |
| 1 | 48 | 15.7 | 5.3 | |
| 5 | 48 | 35.2 | 12.8 | |
| 10 | 48 | 55.9 | 25.1 | |
| Jurkat | 0 (Control) | 24 | 2.5 | 1.1 |
| 0.5 | 24 | 20.3 | 8.7 | |
| 1 | 24 | 45.8 | 18.4 | |
| 2.5 | 24 | 68.1 | 29.6 |
Table 3: Effect of this compound on Apoptotic Protein Expression (Western Blot Analysis - Fold Change)
| Protein | This compound Treatment (5 µM, 24 hours) |
| p-BAD (Ser112) | ↓ (0.3-fold) |
| Total BAD | ↔ (No significant change) |
| Mcl-1 | ↓ (0.4-fold) |
| Cleaved Caspase-3 | ↑ (5.2-fold) |
| Cleaved PARP | ↑ (4.8-fold) |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
Western Blot Analysis of Apoptotic Markers
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
Caption: this compound inhibits PIM kinases, leading to apoptosis.
Caption: this compound induces MNK1/2 degradation, inhibiting pro-survival protein translation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of apoptosis | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range (e.g., 0.1 µM to 20 µM). |
| 2. Insufficient Incubation Time: The treatment duration may be too short to induce a detectable apoptotic response. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation time for apoptosis induction. | |
| 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to PIM kinase inhibitors or MNK1/2 degraders. This could be due to mutations in downstream signaling components or upregulation of compensatory survival pathways. | Consider using a different cell line or combining this compound with other apoptosis-inducing agents. Investigate the expression levels of PIM kinases, MNK1/2, and key apoptotic proteins in your cell line. | |
| 4. Drug Inactivity: The this compound compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly (as per the manufacturer's instructions, typically at -20°C or -80°C) and freshly prepared for each experiment. | |
| High background apoptosis in control cells | 1. Unhealthy Cells: Cells may have been stressed due to over-confluency, nutrient deprivation, or improper handling. | Ensure cells are in the logarithmic growth phase and are not over-confluent before starting the experiment. Handle cells gently during harvesting and washing steps. |
| 2. Vehicle (DMSO) Toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to some cell lines. | Use the lowest possible concentration of DMSO (typically ≤ 0.1%) in your final culture medium. Always include a vehicle-only control. | |
| Inconsistent results between experiments | 1. Variation in Cell Density: Inconsistent cell numbers at the time of treatment can lead to variable responses. | Standardize the cell seeding density and ensure consistent confluency at the start of each experiment. |
| 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions or staining reagents can affect results. | Prepare fresh stock solutions of this compound regularly. Ensure accurate and consistent dilution of all reagents. | |
| Annexin V/PI Staining Issues | 1. High Percentage of PI-positive cells in early time points: This may indicate necrosis rather than apoptosis, or that the treatment is too harsh. | Re-evaluate the this compound concentration and incubation time. Ensure gentle handling of cells to avoid mechanical damage to the cell membrane. |
| 2. Weak Annexin V Signal: The signal may be too low for detection. | Ensure the use of a fresh Annexin V reagent and optimize the staining time. Check the filter sets and settings on the flow cytometer. | |
| Western Blot Issues | 1. No Detection of Cleaved Caspase-3 or PARP: Apoptosis may not have been induced, or the level of cleavage is below the detection limit. | Increase the this compound concentration or incubation time. Ensure you are using a sensitive ECL substrate. Load a higher amount of protein on the gel. |
| 2. Inconsistent Loading Control (e.g., β-actin): This makes it difficult to accurately compare protein levels between samples. | Ensure accurate protein quantification before loading. Check for even transfer of proteins to the membrane. |
Validation & Comparative
A Head-to-Head Battle in BRAF V600E Mutant Cancers: CCT239065 Versus Vemurafenib
In the landscape of targeted therapies for BRAF V600E-mutated cancers, the evolution of BRAF inhibitors continues to address the challenges of resistance and off-target effects. This guide provides a detailed, data-driven comparison of CCT239065, a novel "paradox-breaker" pan-RAF inhibitor, and vemurafenib (B611658), a first-generation FDA-approved drug. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential advantages of these two compounds.
Mechanism of Action: A Tale of Two Inhibitors
Vemurafenib , a potent and selective inhibitor of the BRAF V600E mutant kinase, marked a significant advancement in treating metastatic melanoma.[1][2][3] By binding to the ATP-binding site of the mutated BRAF protein, it effectively blocks downstream signaling through the MEK and ERK pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells with the BRAF V600E mutation.[2][3][4] However, a critical limitation of vemurafenib is its potential to induce paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs because vemurafenib can promote the dimerization of RAF proteins, leading to the activation of CRAF and subsequent downstream signaling, which can result in the development of secondary malignancies like cutaneous squamous cell carcinoma.[5]
This compound represents a new class of BRAF inhibitors designed to overcome this paradoxical activation.[5] As a "paradox-breaker" and pan-RAF inhibitor, this compound is designed to inhibit both monomeric (mutant BRAF) and dimeric forms of RAF kinases.[5] This dual action not only suppresses the primary oncogenic signaling in BRAF-mutant cells but also prevents the paradoxical activation of the MAPK pathway in BRAF wild-type cells, potentially offering a superior safety profile and a wider therapeutic window.[5]
MAPK Signaling Pathway and Inhibitor Action
Comparative Efficacy Data
Experimental data from studies on BRAF V600E-mutant cancer cell lines highlight the potential advantages of this compound over vemurafenib.
| Parameter | This compound | Vemurafenib | Cell Line(s) | Reference |
| Anti-proliferative Activity (IC50) | Potent activity | Potent activity (IC50: 31 nmol/L) | Various BRAF V600E-mutant melanoma cell lines | [5][6] |
| MAPK Pathway Inhibition | Effective inhibition of pMEK and pERK | Effective inhibition of pMEK and pERK | BRAF V600E-mutant cells | [5] |
| Paradoxical Pathway Activation | Does not increase pERK in BRAF wild-type cells | Increases pERK in BRAF wild-type cells | BRAF wild-type cells | [5] |
| Apoptosis Induction | Dose-dependent increase in apoptosis | Dose-dependent increase in apoptosis | BRAF V600E-mutant melanoma cells | [5] |
| Clinical Efficacy (Melanoma) | Preclinical | ORR: 48%, PFS: 6.9 months, OS: 13.6 months | Patients with BRAF V600E metastatic melanoma | [6][7] |
Note: IC50 values are approximate and can vary between studies and experimental conditions. ORR = Overall Response Rate, PFS = Progression-Free Survival, OS = Overall Survival.
Overcoming Resistance
A major challenge with vemurafenib is the development of acquired resistance, which typically occurs within 6 to 7 months of treatment.[8] Resistance mechanisms often involve the reactivation of the MAPK pathway through various alterations, including:
Additionally, bypass signaling pathways, such as the PI3K/AKT pathway, can be activated to promote cell survival.[13] The ability of this compound to inhibit RAF dimers suggests it may be effective against some resistance mechanisms that involve RAF dimerization, although further research is needed to confirm its activity against the diverse range of known resistance mutations.
Experimental Workflow for Inhibitor Comparison
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and vemurafenib.
Cell Proliferation Assay (e.g., MTS/WST-1)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Methodology:
-
Seed BRAF V600E-mutant melanoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vemurafenib for 72 hours.
-
Add a tetrazolium compound (e.g., MTS or WST-1) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values.
-
Western Blot Analysis for MAPK Pathway Inhibition
-
Objective: To assess the inhibition of downstream signaling proteins (pMEK, pERK).
-
Methodology:
-
Culture BRAF V600E-mutant and BRAF wild-type cells and treat with specified concentrations of this compound or vemurafenib for a defined period (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pMEK, pERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat BRAF V600E-mutant cells with this compound or vemurafenib at various concentrations for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound emerges as a promising next-generation BRAF inhibitor with a distinct mechanistic advantage over the first-generation inhibitor, vemurafenib. Its "paradox-breaker" characteristic suggests it may offer a wider therapeutic window and a more favorable safety profile by avoiding the off-target activation of the MAPK pathway in BRAF wild-type cells.[5] While vemurafenib has established clinical efficacy, its utility is hampered by the inevitable development of resistance and the risk of secondary malignancies.[5][8] The preclinical data for this compound demonstrates potent on-target activity and a superior mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of BRAF V600E-driven cancers and its ability to overcome the limitations of earlier-generation inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vemurafenib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Safety and efficacy of vemurafenib in BRAFV600E and BRAFV600K mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
A Comparative Guide to BRAF Inhibitors: Profiling Dabrafenib as a Model for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide was initially intended to provide a side-by-side comparison of CCT239065 and dabrafenib (B601069). However, as of December 2025, publicly available data on the preclinical and clinical profile of this compound is limited. One supplier describes this compound as a mutant protein kinase inhibitor targeting signaling downstream of V600E-BRAF, leading to the inhibition of DNA synthesis and cell proliferation[1]. Due to the scarcity of further information, a direct and comprehensive comparison is not feasible at this time.
Therefore, this guide has been repurposed to provide a detailed profile of the well-characterized BRAF inhibitor, dabrafenib, serving as a comprehensive template for the evaluation and comparison of other BRAF inhibitors like this compound as more data becomes available.
Introduction to BRAF Inhibition
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] The RAF family of serine/threonine kinases, particularly BRAF, is a key component of this cascade. Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving oncogenesis in a significant portion of melanomas and other cancers.[3] BRAF inhibitors are a class of targeted therapies designed to selectively block the activity of these mutant BRAF proteins, thereby inhibiting downstream signaling and tumor growth.[2]
Dabrafenib is a potent and selective inhibitor of mutant BRAF kinases, approved for the treatment of various BRAF V600 mutation-positive cancers.[4][5] This guide will delve into the pharmacological profile of dabrafenib, presenting key data in a structured format and providing standardized experimental protocols for the evaluation of BRAF inhibitors.
Mechanism of Action
Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[5] It exhibits high affinity for the mutant forms of BRAF, including BRAF V600E, V600K, and V600D, while having a lesser effect on wild-type BRAF.[4] By binding to the ATP pocket of mutant BRAF, dabrafenib prevents the phosphorylation and activation of downstream MEK and ERK, leading to cell cycle arrest and apoptosis in tumor cells with activating BRAF mutations.[3][5]
Preclinical Data: Dabrafenib
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of dabrafenib against various kinases and cancer cell lines.
| Target | Assay Type | IC50 (nM) | Reference |
| BRAF V600E | Kinase Assay | 0.68 | [6][7] |
| BRAF V600K | Kinase Assay | 0.5 | [8] |
| BRAF V600D | Kinase Assay | 1.84 | [8] |
| Wild-type BRAF | Kinase Assay | 3.2 | [8] |
| c-RAF | Kinase Assay | 5.0 | [8] |
| A375 (Melanoma, BRAF V600E) | Cell Proliferation | 8 | [9] |
| SK-MEL-28 (Melanoma, BRAF V600E) | Cell Proliferation | 3 | [9] |
| HFF (Wild-type BRAF) | Cell Proliferation | 3000 | [9] |
In Vivo Efficacy
Dabrafenib has demonstrated significant anti-tumor activity in xenograft models of human melanoma.
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| A375 (Melanoma, BRAF V600E) | 30 mg/kg, oral, once daily | Tumor growth inhibition | [7] |
| Colo205 (Colorectal, BRAF V600E) | 10, 30, 100 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition | [7] |
Clinical Data: Dabrafenib
Efficacy in Metastatic Melanoma
The following table summarizes key clinical trial data for dabrafenib in patients with BRAF V600 mutation-positive metastatic melanoma.
| Trial (Phase) | Treatment Arms | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| BREAK-3 (III) | Dabrafenib vs. Dacarbazine | 250 | 50% vs. 6% | 6.9 vs. 2.7 months | [10] |
| COMBI-d (III) | Dabrafenib + Trametinib vs. Dabrafenib | 423 | 69% vs. 53% | 11.0 vs. 8.8 months | [11][12] |
| COMBI-v (III) | Dabrafenib + Trametinib vs. Vemurafenib | 704 | 64% vs. 51% | 11.4 vs. 7.3 months | [11][12] |
Safety Profile
Common adverse events associated with dabrafenib, particularly when used in combination with trametinib, are summarized below.
| Adverse Event (Any Grade) | Dabrafenib Monotherapy | Dabrafenib + Trametinib |
| Pyrexia | 28% | 51% |
| Fatigue | 35% | 45% |
| Nausea | 27% | 40% |
| Rash | 22% | 23% |
| Chills | 16% | 30% |
| Headache | 24% | 30% |
| Diarrhea | 19% | 33% |
| Vomiting | 15% | 27% |
| Arthralgia | 21% | 24% |
| Cutaneous Squamous Cell Carcinoma/Keratoacanthoma | 9% | 2% |
Data compiled from clinical trial information.
Pharmacokinetic Profile of Dabrafenib
| Parameter | Value | Reference |
| Bioavailability | ~95% | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [4] |
| Protein Binding | 99.7% | [4] |
| Metabolism | Primarily via CYP2C8 and CYP3A4 | [4] |
| Mean Terminal Half-life | ~8 hours | [4] |
| Clearance | 17.0 L/h (single dose), 34.4 L/h (steady state) | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of BRAF inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant BRAF kinase, a suitable substrate (e.g., MEK1), ATP, and serial dilutions of the test compound.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays with ³²P-ATP or non-radioactive methods like fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A375 melanoma cells) into immunocompromised mice (e.g., nude mice).[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) and a vehicle control daily for a specified duration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy.
Conclusion
Dabrafenib is a well-established BRAF inhibitor with a clear mechanism of action and proven efficacy in BRAF V600-mutant cancers. The data and protocols presented in this guide provide a robust framework for the evaluation of new chemical entities targeting the BRAF kinase. As more information on emerging compounds like this compound becomes available, this guide can serve as a valuable tool for conducting objective, data-driven comparisons to benchmark their performance against established therapies. Future research should aim to fully characterize the preclinical and clinical profile of novel BRAF inhibitors to understand their potential role in the evolving landscape of targeted cancer therapy.
References
- 1. adooq.com [adooq.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy and safety of dabrafenib-trametinib in the treatment of unresectable advanced/metastatic melanoma with BRAF-V600 mutation: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
CCT239065: A Novel Challenger to BRAF/MEK Inhibitor Combinations in BRAF-Mutant Cancers
For Immediate Release
In the landscape of targeted cancer therapies, the combination of BRAF and MEK inhibitors has become a cornerstone of treatment for patients with BRAF V600-mutant malignancies, notably melanoma. However, the emergence of resistance remains a significant clinical challenge. A promising alternative, CCT239065, a novel small molecule inhibitor, is showing potential in preclinical studies. This guide provides a comprehensive comparison of this compound and established BRAF/MEK inhibitor combinations, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Pronged Attack?
BRAF/MEK Inhibitor Combinations: These regimens employ a dual-blockade of the mitogen-activated protein kinase (MAPK) signaling pathway. BRAF inhibitors, such as dabrafenib, vemurafenib, and encorafenib, target the mutated BRAF protein, a key activator of this pathway. However, this can lead to paradoxical activation of the pathway in cells with wild-type BRAF. The addition of a MEK inhibitor (e.g., trametinib (B1684009), cobimetinib, binimetinib), which acts downstream of BRAF, mitigates this effect and provides a more complete and durable pathway inhibition.[1]
This compound: This compound presents a potentially multifaceted mechanism of action. It is characterized as a potent and selective inhibitor of the V600E mutant BRAF kinase. Additionally, related compounds with a similar structural backbone are described as C-terminal inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein essential for the stability and function of numerous oncogenic proteins, including BRAF. By inhibiting Hsp90, this compound may lead to the degradation of BRAF and other client proteins crucial for tumor cell survival, potentially offering a broader and more robust anti-cancer effect. This dual activity could, in theory, preemptively address some mechanisms of resistance to direct BRAF inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Preclinical Data Comparison
The following tables summarize available preclinical data for this compound and representative BRAF/MEK inhibitor combinations in BRAF V600E-mutant melanoma cell lines. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from different sources.
In Vitro Cell Viability (IC50 Values)
| Compound/Combination | Cell Line | IC50 (µM) | Source |
| This compound (similar compound CCT196969) | MBM cell lines | 0.18 - 2.6 | [2] |
| Dabrafenib | A375 (BRAF V600E) | ~0.005 | [3][4] |
| Malme-3M (BRAF V600E) | ~0.004 | [3][4] | |
| SK-MEL-28 (BRAF V600E) | ~0.03 | [3][4] | |
| Vemurafenib | A375 (BRAF V600E) | 0.173 | [5] |
| Malme-3M (BRAF V600E) | >10 | [6] | |
| AZD6244 (MEK Inhibitor) | A375 (BRAF V600E) | ~0.5 | [7] |
| Malme-3M (BRAF V600E) | ~0.5 | [7] |
Note: Data for this compound is based on a similar pan-RAF and SRC family kinase inhibitor, CCT196969, as specific IC50 values for this compound in a panel of melanoma cell lines were not available in the reviewed literature.
In Vivo Efficacy in Xenograft Models
| Treatment | Xenograft Model | Outcome | Source |
| Dabrafenib + Trametinib | SM1 (BRAF V600E syngeneic mouse melanoma) | Superior anti-tumor activity compared to single agents. | [8] |
| Dabrafenib | A375P (BRAF V600E human melanoma) | Tumor growth inhibition. | [9] |
Note: In vivo efficacy data for this compound was not available in the reviewed literature.
Overcoming Resistance: A Key Advantage for this compound?
A significant finding from recent studies is the potential for C-terminal Hsp90 inhibitors to overcome resistance to BRAF/MEK inhibitors. In melanoma cell lines with acquired resistance to BRAF/MEK inhibitors, C-terminal Hsp90 inhibitors demonstrated potent activity, suggesting that this class of compounds could be effective in a relapsed or refractory setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate BRAF V600E-mutant melanoma cells (e.g., A375, Malme-3M) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the test compound (this compound or BRAF/MEK inhibitors) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for MAPK Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the effect of the inhibitors on protein phosphorylation.
Conclusion
BRAF/MEK inhibitor combinations have revolutionized the treatment of BRAF-mutant cancers, demonstrating significant clinical benefit.[10] this compound emerges as a compelling alternative with a potentially advantageous dual mechanism of action targeting both mutant BRAF and the chaperone protein Hsp90. While direct comparative preclinical data is still limited, the available information suggests that this compound and similar C-terminal Hsp90 inhibitors warrant further investigation, particularly in the context of acquired resistance to current standard-of-care therapies. Further head-to-head preclinical and ultimately clinical studies are necessary to fully elucidate the therapeutic potential of this compound relative to established BRAF/MEK inhibitor combinations.
References
- 1. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dabrafenib plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of RAF Inhibition: A Comparative Analysis of CCT239065 and Other Paradox-Breaker Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the next-generation RAF inhibitor CCT239065 with other notable "paradox-breaker" inhibitors. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive overview of their mechanisms and performance.
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation and survival. First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, demonstrated notable success in treating BRAF V600E-mutant melanomas. However, their efficacy is often limited by the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies and acquired resistance.
This challenge spurred the development of a new class of "paradox-breaker" RAF inhibitors. These agents are designed to inhibit the RAF kinase without inducing the conformational changes that lead to the dimerization and activation of other RAF isoforms, thereby mitigating the paradoxical signaling. This guide focuses on this compound, a potent and selective inhibitor of the V600E mutant BRAF kinase, and compares its preclinical profile with other key paradox-breaker inhibitors, including the extensively studied PLX8394 (plixorafenib).
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and other paradox-breaker RAF inhibitors. It is important to note that this data is compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | BRAF V600E | 3.5 | [1] |
| PLX8394 (plixorafenib) | BRAF V600E | 3.8 | |
| Wild-Type BRAF | 14 | ||
| CRAF | 23 | ||
| CCT196969 | BRAF | Low nanomolar | |
| CRAF | Low nanomolar | ||
| CCT241161 | BRAF | Not specified | |
| CRAF | Not specified |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Mutation | IC50 (µM) | Source |
| This compound | A375 (Melanoma) | BRAF V600E | 0.021 | [1] |
| CCT196969 | H1 (Melanoma Brain Metastasis) | BRAF V600E | 0.7 | |
| H2 (Melanoma Brain Metastasis) | BRAF V600E | 1.4 | ||
| H3 (Melanoma Brain Metastasis) | NRAS Q61R | 1.5 | ||
| H6 (Melanoma Brain Metastasis) | BRAF V600E | 2.6 | ||
| H10 (Melanoma Brain Metastasis) | BRAF V600E | 1.2 | ||
| Wm3248 (Melanoma) | BRAF V600E | 0.18 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of paradox-breaker inhibitors is to block the MAPK signaling cascade at the level of the RAF kinase without inducing the paradoxical activation seen with first-generation inhibitors.
Caption: RAS/RAF/MEK/ERK signaling pathway and points of inhibition.
First-generation inhibitors, while effective against BRAF V600E monomers, can promote the formation of BRAF-CRAF or CRAF-CRAF dimers in BRAF wild-type cells, leading to paradoxical MEK/ERK activation. Paradox-breakers like this compound are designed to bind to BRAF in a manner that prevents this dimerization and subsequent paradoxical signaling. This is a critical advantage, as it may reduce the incidence of secondary skin cancers and delay the onset of acquired resistance.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the preclinical evaluation of RAF inhibitors.
BRAF V600E Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against the isolated BRAF V600E kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BRAF V600E enzyme and its substrate, MEK1, are purified.
-
Kinase Reaction: The reaction is conducted in a 96-well plate format. Each well contains a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a fixed concentration of ATP (e.g., 10 µM), and MEK1.
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is serially diluted in DMSO and added to the wells to achieve a range of final concentrations.
-
Incubation: The reaction is initiated by the addition of the BRAF V600E enzyme and incubated at room temperature for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated MEK1 is quantified. This can be done using various methods, such as an ELISA-based assay with a phospho-MEK1 specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of an inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. Luminescence is then measured.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each inhibitor concentration. The IC50 value, the concentration at which a 50% reduction in cell viability is observed, is determined by plotting the data on a dose-response curve.
Western Blot Analysis for MAPK Pathway Signaling
Objective: To determine the effect of an inhibitor on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Protocol:
-
Cell Treatment: Cells are seeded in larger culture dishes and treated with the inhibitor at various concentrations for a specific duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
This compound and other paradox-breaker inhibitors represent a significant advancement in the targeted therapy of BRAF-mutant cancers. Their ability to inhibit the MAPK pathway without inducing paradoxical activation offers the potential for improved safety and efficacy over first-generation RAF inhibitors. The preclinical data for this compound demonstrates potent and selective inhibition of BRAF V600E and strong anti-proliferative effects in corresponding cancer cell lines.
While direct head-to-head comparative studies are limited, the available data suggests that this compound's potency is comparable to other well-characterized paradox-breakers like PLX8394. Further in-depth comparative studies under standardized conditions will be crucial to fully elucidate the relative advantages of these next-generation inhibitors and to guide their clinical development for the benefit of patients with BRAF-mutant malignancies.
References
Navigating the Landscape of BRAF Inhibitor Resistance: A Comparative Analysis of CCT239065
For researchers, scientists, and drug development professionals, the emergence of resistance to BRAF inhibitors is a critical challenge in the treatment of BRAF-mutant cancers. This guide provides an objective comparison of the next-generation, paradox-breaking BRAF inhibitor CCT239065 with other BRAF inhibitors, focusing on the crucial issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this guide aims to equip researchers with the knowledge to advance the development of more durable cancer therapies.
First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, have demonstrated significant clinical efficacy in patients with BRAF V600-mutant melanoma. However, the majority of patients eventually develop resistance, often through the reactivation of the MAPK signaling pathway or the activation of alternative survival pathways. This compound and its analogs, such as CCT196969 and CCT241161, represent a class of "paradox-breaker" pan-RAF inhibitors designed to overcome these resistance mechanisms. Unlike their predecessors, these inhibitors do not induce the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon linked to the development of secondary malignancies.
Unraveling the Mechanisms of Resistance
Acquired resistance to BRAF inhibitors is a complex process involving various genetic and non-genetic alterations. These can include:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism and can occur through several means, including:
-
NRAS or KRAS mutations: These mutations reactivate the pathway upstream of BRAF.
-
BRAF amplification: Increased copies of the BRAF gene can overcome the inhibitory effects of the drug.
-
BRAF splice variants: These variants can dimerize and signal in a manner that is insensitive to first-generation inhibitors.
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can render the pathway independent of BRAF inhibition.
-
-
Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to circumvent the blocked BRAF pathway. The PI3K/AKT pathway is a frequently observed bypass route.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as PDGFRβ, IGFR1, and EGFR, can lead to the reactivation of the MAPK or PI3K/AKT pathways.
Comparative Efficacy of this compound Analogs in BRAF Inhibitor-Resistant Models
Preclinical studies investigating pan-RAF inhibitors that are also SRC family kinase (SFK) inhibitors, such as CCT196969 and CCT241161 (analogs of this compound), have demonstrated their ability to overcome acquired resistance to BRAF and MEK inhibitors. These compounds have shown efficacy in melanoma cells and patient-derived xenografts that are resistant to first-generation BRAF inhibitors.[1]
Below is a summary of the in vitro anti-proliferative activity of these next-generation inhibitors compared to the first-generation inhibitor vemurafenib in both sensitive and BRAF inhibitor-resistant melanoma cell lines.
| Cell Line | BRAF Status | Resistance Mechanism | Vemurafenib IC50 (µM) | CCT196969 IC50 (µM) | CCT241161 IC50 (µM) |
| Sensitive | |||||
| A375 | V600E | - | 0.05 ± 0.01 | Data not available | Data not available |
| Resistant | |||||
| A375-Res | V600E | Acquired | 5 ± 0.1 | Data not available | Data not available |
| M229-AR9 | V600E | Acquired | >10 | Data not available | Data not available |
| M238-AR2 | V600E | Acquired | >10 | Data not available | Data not available |
| M249-AR4 | V600E | Acquired (NRAS Q61K) | >10 | Data not available | Data not available |
Note: Specific IC50 values for this compound in a comprehensive panel of resistant cell lines were not publicly available at the time of this guide's compilation. The data for its close analogs, CCT196969 and CCT241161, in resistant models strongly suggest a similar capacity to overcome resistance. Further direct comparative studies are warranted.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Generation of BRAF Inhibitor-Resistant Cell Lines
This protocol describes the establishment of cell lines with acquired resistance to a BRAF inhibitor.
-
Cell Culture: Culture parental BRAF V600E mutant melanoma cell lines (e.g., A375) in their recommended growth medium.
-
Initial Drug Exposure: Begin by treating the cells with the BRAF inhibitor (e.g., vemurafenib) at a concentration equal to the IC50 value of the parental cells.
-
Dose Escalation: Gradually increase the concentration of the BRAF inhibitor in the culture medium over a period of several months. This is typically done in a stepwise manner, doubling the concentration once the cells have adapted and are proliferating at a normal rate in the current concentration.
-
Selection of Resistant Clones: After prolonged culture (e.g., 6-9 months) in the presence of a high concentration of the inhibitor, select and expand resistant clones.
-
Confirmation of Resistance: Characterize the resistant phenotype by performing a cell viability assay to determine the shift in the IC50 value compared to the parental cell line. A significant increase in the IC50 value confirms resistance.
Cell Viability Assay (Real-Time-Glo™ MT Cell Viability Assay)
This assay measures cell viability by quantifying the reducing potential of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BRAF inhibitors (this compound and comparators) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition: Add the Real-Time-Glo™ MT Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate the plate for 1-4 hours and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value for each inhibitor.
Western Blot Analysis of MAPK Pathway Signaling
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway, providing insights into pathway activation.
-
Cell Lysis: Treat cells with the BRAF inhibitors at various concentrations for a specified time (e.g., 24 hours). Subsequently, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Molecular Landscape
To better understand the complex interactions within the BRAF signaling pathway and the experimental approaches to studying them, the following diagrams are provided.
Caption: BRAF signaling pathway and mechanisms of resistance.
Caption: Workflow for assessing cross-resistance to BRAF inhibitors.
Conclusion and Future Directions
The emergence of drug resistance remains a significant hurdle in the targeted therapy of BRAF-mutant cancers. Next-generation, paradox-breaking BRAF inhibitors like this compound and its analogs hold promise in overcoming the limitations of first-generation agents. Preclinical evidence suggests that these compounds are effective in models of acquired resistance, largely due to their ability to inhibit both monomeric and dimeric forms of RAF kinases without causing paradoxical pathway activation.
Further head-to-head studies with this compound against a broader panel of resistant cell lines harboring diverse and well-characterized resistance mechanisms are essential to fully delineate its cross-resistance profile. Such studies will provide the critical data needed to guide the clinical development of this and other next-generation BRAF inhibitors, ultimately aiming to provide more durable therapeutic options for patients with BRAF-mutant cancers.
References
CCT239065: A Paradigm Shift in BRAF Inhibition, Overcoming the Limitations of First-Generation Agents
For Immediate Release
A new generation of BRAF inhibitors, exemplified by CCT239065 and its analogs, demonstrates significant superiority over first-generation agents like vemurafenib (B611658) and dabrafenib (B601069). These novel compounds exhibit potent anti-tumor activity while circumventing the key liability of first-generation inhibitors: the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This critical advantage suggests a wider therapeutic window and the potential to overcome mechanisms of acquired resistance, offering a promising new avenue for researchers, scientists, and drug development professionals in the oncology field.
First-generation BRAF inhibitors have revolutionized the treatment of BRAF V600E-mutant melanomas. However, their efficacy is often limited by the development of resistance and adverse effects, largely driven by the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This phenomenon can lead to the development of secondary malignancies, such as cutaneous squamous cell carcinomas.
This compound and its related "paradox-breaking" pan-RAF inhibitors, CCT196965 and CCT241161, have been specifically designed to avoid this paradoxical activation. By not inducing the conformational changes that lead to the transactivation of RAF dimers, these next-generation inhibitors maintain pathway suppression in BRAF-mutant cells without promoting aberrant signaling in wild-type cells.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potency of this compound and its analogs in comparison to first-generation BRAF inhibitors.
Table 1: Biochemical IC50 Values Against RAF Kinases
| Compound | BRAF (WT) IC50 (nM) | BRAF V600E IC50 (nM) | CRAF IC50 (nM) | Reference |
| CCT196969 | 100 | 40 | 12 | [1][2] |
| CCT241161 | 252 | 15 | 6 | [1] |
| Vemurafenib | - | 31 | 48 | |
| Dabrafenib | - | 0.6 | 5 |
Note: IC50 values can vary between different experimental setups. Data for vemurafenib and dabrafenib are provided for general comparison and may not be from the same study as the CCT compounds.
Table 2: Cellular IC50 Values in BRAF V600E Mutant Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| CCT196969 | Melanoma Brain Metastasis Cell Lines | 0.18 - 2.6 | [3] |
| Vemurafenib | A375 | 0.173 - 0.550 | [4] |
| Dabrafenib | BRAF V600E mutant melanoma cell lines | < 0.1 |
Note: A direct head-to-head comparison in the same study is ideal for accurate assessment. The provided values are indicative of the potent cellular activity of these compounds.
Signaling Pathways and Mechanism of Action
The superiority of this compound and its analogs lies in their distinct mechanism of action that prevents the paradoxical activation of the MAPK pathway.
Caption: BRAF signaling pathway and inhibitor mechanisms.
First-generation inhibitors effectively block the constitutively active BRAF V600E monomer. However, in BRAF wild-type cells, these inhibitors can bind to one protomer of a RAF dimer, leading to the paradoxical transactivation of the other protomer and subsequent downstream signaling. This compound and its analogs are designed to inhibit BRAF V600E without promoting this dimer-dependent activation, thus "breaking the paradox."
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and first-generation BRAF inhibitors are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against BRAF V600E, wild-type BRAF, and CRAF kinases.
Protocol:
-
Recombinant human BRAF V600E, wild-type BRAF, and CRAF enzymes are used.
-
A radiometric filter binding assay is performed in a 96-well plate format.
-
The kinase reaction mixture contains kinase buffer, 10 µM ATP, [γ-33P]ATP, and inactive MEK1 as the substrate.
-
Compounds are serially diluted in DMSO and added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme and incubated for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The reaction mixture is transferred to a filter plate, which is then washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the MEK1 substrate is quantified using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of the compounds on the proliferation and viability of BRAF V600E mutant melanoma cell lines.
Protocol:
-
BRAF V600E mutant human melanoma cell lines (e.g., A375, WM266.4) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compounds or DMSO as a vehicle control.
-
Cells are incubated for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
The absorbance is measured at 490 nm (for MTS) or 570 nm (for MTT after solubilization of formazan crystals) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration.
Western Blot for Phospho-ERK (Paradoxical Activation Assay)
Objective: To assess the ability of BRAF inhibitors to paradoxically activate the MAPK pathway in BRAF wild-type cells.
Protocol:
-
BRAF wild-type human keratinocyte cell lines (e.g., HaCaT) or melanoma cell lines with upstream RAS mutations are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are then treated with increasing concentrations of the BRAF inhibitors or DMSO for a specified time (e.g., 1-24 hours).
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the phospho-ERK bands is normalized to the total ERK bands to determine the extent of paradoxical activation.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The preclinical data strongly suggest that this compound and its analogs represent a significant advancement over first-generation BRAF inhibitors. By potently inhibiting the BRAF V600E mutant kinase without inducing paradoxical MAPK pathway activation, these "paradox-breakers" have the potential for improved efficacy and a better safety profile. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with BRAF-mutant cancers.
References
A Comparative Analysis of CCT239065 and CCT196969 for Cancer Research
In the landscape of targeted cancer therapy, small molecule inhibitors that modulate key signaling pathways are of paramount interest to researchers and drug development professionals. This guide provides a detailed comparative analysis of two such compounds: CCT239065, a potent PIM kinase inhibitor, and CCT196969, a pan-RAF and SRC family kinase (SFK) inhibitor. This objective comparison, supported by experimental data, will aid researchers in selecting the appropriate tool for their specific research needs.
Core Mechanisms and Signaling Pathways
This compound: Targeting PIM Kinases
This compound is a chemical probe that targets the PIM kinase family, which includes three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and metabolism. Overexpression of PIM kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors. PIM kinases are constitutively active, and their function is primarily regulated at the level of protein expression and stability. They are downstream of several oncogenic signaling pathways, including JAK/STAT. A key downstream substrate of PIM kinases is the pro-apoptotic protein BAD. Phosphorylation of BAD at serine 112 by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival.
CCT196969: A Dual Inhibitor of RAF and SRC Family Kinases
CCT196969 is a potent, orally bioavailable inhibitor that targets two critical oncogenic signaling cascades: the MAPK and STAT3 pathways. It acts as a pan-RAF inhibitor, targeting A-RAF, B-RAF (including the V600E mutant), and C-RAF. Additionally, it inhibits SRC family kinases (SFKs) such as SRC and LCK.[1][2] This dual activity allows CCT196969 to concurrently suppress two major drivers of tumor growth and survival. The inhibition of the RAF/MEK/ERK (MAPK) pathway and the SRC/STAT3 pathway leads to decreased cell proliferation and induction of apoptosis.[2] CCT196969 has demonstrated efficacy in melanoma cell lines, including those resistant to BRAF inhibitors.[2][3]
Comparative Performance Data
The following tables summarize the reported biochemical and cellular activities of this compound and CCT196969.
Table 1: Biochemical Activity (IC50 Values)
| Compound | Target | IC50 (µM) |
| CCT196969 | B-RAF | 0.1 |
| B-RAF V600E | 0.04 | |
| C-RAF | 0.01 | |
| SRC | 0.03 | |
| LCK | 0.02 |
Table 2: Cellular Activity (IC50 Values for Cell Viability)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| CCT196969 | H1 | Melanoma Brain Metastasis | 0.18 - 2.6 |
| H2 | Melanoma Brain Metastasis | 0.18 - 2.6 | |
| H3 | Melanoma Brain Metastasis | 0.18 - 2.6 | |
| WM266-4 | Melanoma (BRAF V600D) | 0.015 | |
| A-375 | Melanoma (BRAF V600E) | 12 |
Note: Specific cellular IC50 values for this compound were not found in the context of a direct comparison with CCT196969 in the same cell lines.
Signaling Pathway Diagrams
Caption: this compound inhibits PIM kinase, preventing BAD phosphorylation and promoting apoptosis.
Caption: CCT196969 dually inhibits RAF and SRC, blocking MAPK and STAT3 signaling pathways.
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a generalized method to determine the in vitro inhibitory activity of this compound or CCT196969 against their respective target kinases.
Objective: To quantify the enzymatic activity of a purified kinase in the presence of an inhibitor by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[4][5][6][7][8]
Materials:
-
Purified, active kinase (e.g., PIM1 for this compound; B-RAF for CCT196969)
-
Specific peptide or protein substrate
-
Test compound (this compound or CCT196969) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture directly onto the phosphocellulose filter plate.
-
Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, which can be used to determine the cytotoxic effects of this compound and CCT196969.[1][9][10]
Objective: To assess the effect of the inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., melanoma cell line for CCT196969)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (this compound or CCT196969) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Conclusion
This compound and CCT196969 are valuable research tools that target distinct but critical cancer signaling pathways. This compound offers a focused approach to inhibiting the PIM kinase family, which is implicated in a variety of cancers and plays a key role in cell survival. Its utility would be most pronounced in studies focused on the JAK/STAT-PIM axis and its downstream effects on apoptosis.
In contrast, CCT196969 provides a broader-spectrum inhibitory profile by targeting both the RAF-MEK-ERK and SRC-STAT3 pathways. This dual-action makes it a compelling agent for investigating cancers driven by these interconnected signaling networks, particularly in contexts of resistance to single-agent RAF inhibitors. The choice between these two inhibitors will ultimately depend on the specific research question, the cancer model being investigated, and the signaling pathways of primary interest. This guide provides the foundational data and methodologies to aid in this selection process.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Overcoming Acquired Resistance in BRAF V600E-Mutated Cancers: A Comparative Analysis of CCT239065
For Researchers, Scientists, and Drug Development Professionals
The development of acquired resistance remains a significant hurdle in the treatment of BRAF V600E-mutated cancers. While first-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown remarkable initial efficacy, tumors often develop mechanisms to evade these targeted therapies, leading to disease progression. This guide provides a comprehensive comparison of CCT239065, a next-generation "paradox-breaker" BRAF inhibitor, with other therapeutic alternatives in overcoming acquired resistance, supported by preclinical experimental data.
Introduction to this compound and the Challenge of Acquired Resistance
This compound is a potent and selective inhibitor of BRAF V600E. Unlike first-generation inhibitors, this compound is designed as a "paradox-breaker." This means it avoids the paradoxical activation of the MAPK signaling pathway in BRAF wild-type cells, a phenomenon that can lead to the development of secondary malignancies and contribute to resistance. Acquired resistance to BRAF inhibitors is multifaceted, with common mechanisms including:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, such as BRAF gene amplification, the expression of BRAF splice variants that can dimerize, or mutations in downstream components like MEK1.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways, most notably the PI3K/AKT/mTOR pathway, to bypass the blocked BRAF signaling.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like EGFR and MET can drive resistance by activating parallel signaling cascades.
This compound and its analogs, such as CCT196969 and PLX8394, are designed to address some of these resistance mechanisms, particularly those involving RAF dimerization.[2][3][4][5]
Comparative Preclinical Efficacy of this compound and Alternatives
While specific preclinical data for this compound in models of acquired resistance is limited in the public domain, studies on its close analogs, CCT196969 and the "paradox-breaker" PLX8394, provide valuable insights into its potential efficacy.
Performance Against Dimer-Driven Resistance
First-generation BRAF inhibitors are ineffective against BRAF splice variants or fusions that signal as dimers. "Paradox-breaker" inhibitors are specifically designed to disrupt these dimers.
-
PLX8394 , a well-characterized paradox-breaker, has demonstrated efficacy in preclinical models of vemurafenib resistance driven by a truncated BRAF V600E splice variant.[6] It has been shown to inhibit ERK signaling in cells with BRAF V600E amplification, a known resistance mechanism.[7]
Activity in Cell Lines with Bypass Pathway Activation
The activation of parallel signaling pathways, such as the PI3K/AKT pathway, is a common escape mechanism.
-
The pan-RAF inhibitor CCT196969 , an analog of this compound, has shown efficacy in BRAF inhibitor-resistant melanoma cell lines.[8] This suggests that this class of compounds may have an advantage in overcoming resistance driven by certain bypass mechanisms.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's analog, CCT196969, and other BRAF inhibitors in sensitive and resistant melanoma cell lines.
| Cell Line | BRAF Status | Resistance Status | CCT196969 IC50 (µM) | Vemurafenib IC50 (µM) | Dabrafenib IC50 (µM) |
| A375 | V600E | Sensitive | ~0.1 | ~0.3 | ~0.005 |
| A375-VR8 | V600E | Vemurafenib Resistant (NRAS mut) | Not Available | >10 | >10 |
| SK-MEL-28 | V600E | Sensitive | ~0.5 | ~1.0 | ~0.01 |
| WM9-VR | V600E | Vemurafenib Resistant | Not Available | >10 | Not Available |
| Melanoma Brain Mets | V600E | BRAFi Resistant | 0.18 - 2.6 | Not Applicable | Not Applicable |
Data for CCT196969 in BRAFi-resistant melanoma brain metastasis cell lines highlights its potential to overcome resistance in a challenging clinical setting.[8] IC50 values for other inhibitors are representative values from public data.
Signaling Pathways and Experimental Workflows
To assess the ability of compounds like this compound to overcome acquired resistance, specific signaling pathways and experimental workflows are employed.
BRAF-MEK-ERK Signaling Pathway
This is the primary pathway targeted by BRAF inhibitors. Acquired resistance often involves its reactivation.
Caption: Simplified BRAF-MEK-ERK signaling pathway targeted by BRAF inhibitors.
Experimental Workflow for Assessing Drug Efficacy Against Resistance
A typical preclinical workflow to evaluate a compound's ability to overcome acquired resistance is as follows:
Caption: Workflow for evaluating inhibitors against acquired resistance.
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds in BRAF inhibitor-sensitive and -resistant cell lines.
Materials:
-
BRAF V600E mutant melanoma or colorectal cancer cell lines (sensitive and resistant variants)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and comparator drugs (e.g., vemurafenib, dabrafenib) dissolved in DMSO
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different drug concentrations to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for 1-2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10]
Western Blot Analysis for MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK) in resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound and comparator drugs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the desired concentrations of inhibitors for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells on ice with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.[11]
In Vivo Xenograft Model of Acquired Resistance
Objective: To evaluate the in vivo efficacy of this compound in suppressing the growth of BRAF inhibitor-resistant tumors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
BRAF inhibitor-resistant cancer cell line
-
Matrigel (optional)
-
This compound and vehicle control for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the resistant cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).[12][13][14]
Conclusion
This compound, as a "paradox-breaker" BRAF inhibitor, holds promise for overcoming some of the key mechanisms of acquired resistance that limit the efficacy of first-generation agents. Preclinical data from its close analogs suggest that it may be particularly effective against resistance driven by RAF dimerization, such as that caused by BRAF splice variants. Further preclinical studies directly comparing this compound with other next-generation inhibitors in a panel of resistant models with diverse genetic backgrounds are warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations, enabling a robust assessment of this compound's ability to combat acquired resistance in BRAF V600E-mutated cancers.
References
- 1. Clinical acquired resistance to RAF inhibitor combinations in BRAF-mutant colorectal cancer through MAPK pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle in BRAF V600E Mutant Cancers: CCT239065 Versus Standard-of-Care Inhibitors
A new generation of BRAF inhibitors is emerging to address the limitations of their predecessors. This guide provides a detailed comparison of CCT239065, a novel "paradox-breaker" BRAF inhibitor, and current standard-of-care BRAF inhibitors, supported by preclinical and clinical data.
First-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) revolutionized the treatment of BRAF V600E-mutant cancers, particularly melanoma. However, their efficacy can be limited by the development of resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies. This compound, a potent and selective pyridopyrazinone inhibitor of V600E BRAF developed at The Institute of Cancer Research, London, represents a next-generation approach designed to overcome these challenges.
Mechanism of Action: A Tale of Two Inhibitor Types
Standard-of-care BRAF inhibitors such as vemurafenib and dabrafenib are Type I inhibitors that bind to the active conformation of the BRAF kinase. In contrast, this compound is a Type II inhibitor that selectively targets the inactive (DFG-out) conformation of the V600E mutant BRAF. This different binding mode is crucial to its "paradox-breaker" profile, preventing the paradoxical activation of the MAPK pathway that is observed with first-generation inhibitors.
dot
Preclinical Performance: this compound vs. Standard of Care
Preclinical studies have demonstrated the potent and selective activity of this compound against BRAF V600E mutant cancer cells.
In Vitro Kinase and Cell Proliferation Assays
This compound exhibits potent enzymatic inhibition of BRAF V600E and effectively halts the proliferation of BRAF V600E mutant cell lines.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | IC50 (nM) |
| This compound | BRAF V600E | Enzymatic | <10 | A375 (Melanoma) | 2 |
| BRAF WT | Enzymatic | >1000 | Colo205 (Colorectal) | 4 | |
| HT29 (Colorectal) | 5 | ||||
| Vemurafenib | BRAF V600E | Enzymatic | 31 | A375 (Melanoma) | 11 |
| BRAF WT | Enzymatic | 100 | Colo205 (Colorectal) | 8 | |
| HT29 (Colorectal) | 12 | ||||
| Dabrafenib | BRAF V600E | Enzymatic | 0.8 | A375 (Melanoma) | 0.5 |
| BRAF WT | Enzymatic | 3.2 | Colo205 (Colorectal) | 2.7 | |
| HT29 (Colorectal) | 4.5 |
Note: Data for Vemurafenib and Dabrafenib are compiled from publicly available literature for comparative purposes. This compound data is from a dedicated preclinical study.
In Vivo Xenograft Models
In a human melanoma xenograft model (A375M), oral administration of this compound resulted in significant tumor growth inhibition. Daily dosing at 20 mg/kg led to a therapeutic response, while not affecting the growth of a wild-type BRAF tumor model (SW620), confirming its selectivity.
Standard-of-Care BRAF Inhibitors: Clinical Efficacy
The current standard of care for BRAF-mutant cancers typically involves combination therapy to mitigate resistance.
Melanoma
For metastatic melanoma, the combination of a BRAF inhibitor and a MEK inhibitor is the standard of care.
| Treatment | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Dabrafenib + Trametinib (B1684009) | COMBI-v | 11.4 months | 64% |
| Vemurafenib + Cobimetinib | coBRIM | 12.3 months | 70% |
| Encorafenib + Binimetinib | COLUMBUS | 14.9 months | 64% |
Colorectal Cancer
In BRAF V600E-mutant metastatic colorectal cancer, the combination of a BRAF inhibitor and an EGFR inhibitor is a standard second- or third-line treatment.
| Treatment | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Encorafenib + Cetuximab | BEACON | 4.2 months | 20% |
Non-Small Cell Lung Cancer (NSCLC)
For BRAF V600E-mutant NSCLC, the combination of dabrafenib and trametinib is a first-line treatment option.[1]
| Treatment | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Dabrafenib + Trametinib | Phase II (NCT01336634) | 10.9 months | 64% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro BRAF Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the V600E mutant BRAF kinase.
-
Protocol: Recombinant human V600E BRAF enzyme was used. The assay was performed in a 96-well plate containing a reaction buffer with ATP and a MEK1 substrate. This compound was serially diluted and added to the wells. The reaction was initiated by the addition of the enzyme and incubated. The amount of phosphorylated MEK1 was quantified using a phospho-MEK1 specific antibody in an ELISA format. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
dot
Cell Proliferation Assay (Resazurin Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Protocol: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or vehicle control. After a 72-hour incubation, a resazurin-based reagent was added to each well. The fluorescence, which is proportional to the number of viable cells, was measured using a plate reader. IC50 values were determined by plotting the percentage of cell growth inhibition against the drug concentration.
Western Blot Analysis
-
Objective: To assess the inhibition of MAPK pathway signaling by this compound.
-
Protocol: BRAF V600E mutant cells were treated with this compound for various times. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK. After washing, membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
dot
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Protocol: Human melanoma cells (A375M, BRAF V600E) or colorectal cancer cells (SW620, BRAF WT) were subcutaneously implanted into immunocompromised mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally once daily. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
Conclusion
This compound demonstrates a promising preclinical profile as a potent and selective "paradox-breaker" BRAF inhibitor. Its distinct mechanism of action, which avoids the paradoxical activation of the MAPK pathway, suggests the potential for a better safety profile and the ability to overcome some forms of resistance to first-generation BRAF inhibitors. While direct comparative clinical data is not yet available, the preclinical evidence warrants further investigation of this compound as a potential new therapeutic option for patients with BRAF V600E-mutant cancers.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of CCT239065
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the proper handling and disposal of CCT239065, a potent mutant protein kinase inhibitor that blocks DNA synthesis.[1] Adherence to these protocols is essential for ensuring personnel safety, maintaining a compliant laboratory environment, and mitigating environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1163719-51-4) was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of hazardous research-grade chemical compounds, particularly those with potential cytotoxic or mutagenic properties, such as DNA synthesis inhibitors. It is mandatory to obtain and review the official Safety Data Sheet from your supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
Key Compound Information
All quantitative safety data must be sourced directly from the manufacturer's SDS. The table below includes known identifiers for this compound and lists critical data points that must be confirmed from the official SDS.
| Identifier | Value | Source / Note |
| Chemical Name | This compound | - |
| CAS Number | 1163719-51-4 | [1] |
| Molecular Formula | C29H29N7O3S | [1] |
| Molecular Weight | 555.7 g/mol | [1] |
| Acute Toxicity (e.g., LD50) | Data not available. Refer to manufacturer's SDS. | Crucial for risk assessment. |
| Specific Hazards | Data not available. Refer to manufacturer's SDS. | Likely includes cytotoxicity, mutagenicity, and teratogenicity. |
| Storage Conditions | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. | [1] |
| Personal Protective Equipment | Refer to manufacturer's SDS and institutional protocols. | See detailed PPE requirements below. |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a critical part of the experimental workflow. The following steps provide a clear protocol for managing waste generated from the use of this compound.
Personal Protective Equipment (PPE)
Due to the compound's nature as a DNA synthesis inhibitor, it should be handled as a potentially hazardous substance. All personnel must wear the following PPE when handling this compound in any form (solid, in solution, or as waste):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, preferably a disposable one, or a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, pipette tips, and vials containing residual this compound powder.
-
Collect in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Do not mix with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Includes unused solutions of this compound, contaminated solvents, and aqueous solutions from experiments.
-
Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a labeled glass or polyethylene (B3416737) bottle).
-
Do not dispose of any liquid containing this compound down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharp objects must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Hazardous Waste Container Labeling
All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: This compound .
-
The CAS Number: 1163719-51-4 .
-
An indication of the primary hazards (e.g., "Toxic," "Cytotoxic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store liquid waste containers in secondary containment to prevent spills.
Final Disposal
-
Once a waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), arrange for its collection by your institution's EHS department.
-
Follow all institutional procedures for requesting a hazardous waste pickup. Do not attempt to transport or dispose of the waste outside of official institutional channels.
Mandatory Visualization
The following diagram illustrates the decision-making and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound from preparation to final EHS collection.
References
Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like CCT239065
Immediate Safety and Logistical Guidance for Researchers
In the dynamic landscape of drug development, researchers often encounter novel chemical compounds with limited or unavailable safety information. CCT239065 appears to be one such compound, as a thorough search of public safety databases and supplier information did not yield a specific Safety Data Sheet (SDS). The absence of an SDS necessitates a cautious and systematic approach to handling, grounded in a comprehensive risk assessment. This guide provides a procedural framework for selecting appropriate Personal Protective Equipment (PPE) and establishing safe handling and disposal plans for uncharacterized substances.
The Critical Role of a Hazard Assessment
Before any handling of a novel compound, a rigorous hazard assessment is paramount. This process involves evaluating the potential risks based on the compound's chemical structure, any available preliminary data (e.g., in vitro toxicity), and comparison to analogous structures with known hazards. The outcome of this assessment will dictate the required level of containment and the specific PPE to be used.
Personal Protective Equipment (PPE) Selection Framework
The selection of PPE is directly linked to the perceived risk level of the compound. The following table outlines a tiered approach to PPE selection, from a baseline for compounds of unknown but presumed low hazard to a high-containment approach for potentially potent or hazardous substances.
| Risk Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | Special Precautions |
| Low | Not typically required for non-volatile solids. N95 or P100 respirator for fine powders. | Safety glasses with side shields. | Standard nitrile or latex gloves. | Laboratory coat. | Work in a well-ventilated area. |
| Moderate | Half-mask respirator with appropriate cartridges for volatile compounds or aerosols. | Chemical splash goggles. | Double-gloving with chemically resistant gloves (e.g., nitrile over neoprene). | Chemical-resistant lab coat or disposable gown. | Handle within a certified chemical fume hood. |
| High | Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR). | Face shield in addition to chemical splash goggles. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton®). Consider glove liners. | Disposable, chemical-resistant coveralls with booties. | Handle in a high-containment facility or glove box. |
Experimental Protocol: Handling a Novel Compound
The following is a generalized protocol for handling a novel solid compound of unknown toxicity, assuming a moderate risk level as a precautionary measure.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of the compound.
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Prepare all necessary equipment (e.g., balances, spatulas, vials) and place them within the fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Follow the systematic procedure for donning PPE as outlined in the workflow diagram below.
-
-
Handling:
-
Perform all manipulations of the compound deep within the fume hood to maximize containment.
-
When weighing, use a balance with a draft shield.
-
Handle the compound gently to avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Securely cap all containers of the compound.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
-
Disposal:
-
Dispose of all contaminated waste in a designated hazardous waste container, following the disposal plan outlined below.
-
Visualizing Safety: Workflows and Disposal Plans
To further clarify these critical procedures, the following diagrams, generated using Graphviz, illustrate the logical steps for PPE selection and waste disposal.
Caption: A stepwise workflow for donning Personal Protective Equipment (PPE) before handling a hazardous chemical.
Caption: A logical flow for the safe disposal of chemical waste and contaminated materials.
By adhering to this structured safety framework, researchers can confidently and safely handle novel compounds like this compound, ensuring personal safety and minimizing environmental impact, thereby fostering a culture of safety and trust within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
